molecular formula C9H9ClO2 B3012326 4-Chloro-3-ethylbenzoic acid CAS No. 42044-90-6

4-Chloro-3-ethylbenzoic acid

Cat. No.: B3012326
CAS No.: 42044-90-6
M. Wt: 184.62
InChI Key: FLBWHXRCPBTVTL-UHFFFAOYSA-N
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Description

4-Chloro-3-ethylbenzoic acid, with the molecular formula C9H9ClO2, is a benzoic acid derivative serving as a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research . The specific placement of chloro and ethyl substituents on the benzoic acid ring structure makes it a versatile precursor for developing more complex molecules. This compound is of significant interest in pharmaceutical research for its role as a synthetic intermediate. Related chlorobenzoic acid derivatives are extensively used in the synthesis of active pharmaceutical ingredients, including diuretics like bumetanide and furosemide, as well as in the synthesis pathway for antimalarial agents such as quinacrine . The structural motif of a substituted benzoic acid is also crucial in biochemical research; for instance, the study of 4-chlorobenzoyl-CoA dehalogenase, an enzyme involved in microbial degradation pathways, provides insights into catalytic mechanisms and the stabilization of reaction intermediates . Researchers can utilize 4-Chloro-3-ethylbenzoic acid to explore structure-activity relationships, develop novel synthetic methodologies, or create proprietary compound libraries. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-ethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBWHXRCPBTVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Chloro-3-ethylbenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 4-Chloro-3-ethylbenzoic Acid[1]

CAS: 42044-90-6 | Molecular Formula: C₉H₉ClO₂ | MW: 184.62 g/mol [1][2][3][4]

Executive Summary

4-Chloro-3-ethylbenzoic acid is a disubstituted aromatic building block characterized by the juxtaposition of a lipophilic ethyl group, an electron-withdrawing chlorine atom, and a reactive carboxylic acid moiety.[1] This specific substitution pattern renders it a critical intermediate in the synthesis of agrochemicals and pharmaceutical candidates, particularly where steric modulation of the "ortho-effect" is required to influence metabolic stability or receptor binding affinity.[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and reactivity profile, designed to support researchers in medicinal chemistry and process development.[1]

Molecular Architecture & Physicochemical Profile[1]

The molecule features a benzoic acid core with a chlorine atom at the para position and an ethyl group at the meta position relative to the carboxylate. This arrangement creates a unique electronic and steric environment:

  • Electronic Effects: The chlorine atom exerts an inductive withdrawing effect (-I), lowering the pKa of the acid relative to 3-ethylbenzoic acid, while the ethyl group provides weak electron donation (+I) and significant lipophilicity.[1]

  • Steric Effects: The 3-ethyl group introduces steric bulk adjacent to the 4-chloro position, potentially hindering nucleophilic attacks at the C4 carbon (e.g., in SNAr reactions) while influencing the conformation of derivatives formed at the carboxylic acid.[1]

Key Physicochemical Data
PropertyValueSource/Method
Appearance White to off-white crystalline powderExperimental Observation
Melting Point 197 °CExperimental [1]
Boiling Point 309.7 ± 30.0 °CPredicted (ACD/Labs)
Density 1.258 ± 0.06 g/cm³Predicted
pKa (Acid) 4.04 ± 0.10Predicted (25°C)
LogP 2.90Predicted (XLogP3)
Solubility Soluble in DMSO, Methanol, Ethanol; Insoluble in WaterExperimental

Synthetic Pathways & Manufacturing

The synthesis of 4-chloro-3-ethylbenzoic acid is typically achieved through the oxidation of its toluene precursor.[1] This route is preferred for scalability and atom economy compared to Grignard carboxylation methods.

Primary Route: Oxidation of 4-Chloro-3-ethyltoluene

The most robust industrial method involves the oxidation of the methyl group of 4-chloro-3-ethyltoluene.[1] While potassium permanganate (


) is common on a lab scale, catalytic aerobic oxidation (Co/Mn/Br system) is preferred for process chemistry to minimize waste.

Mechanism:

  • Initiation: Hydrogen abstraction from the benzylic methyl group.

  • Propagation: Formation of the benzyl peroxy radical and subsequent decomposition to the aldehyde.

  • Termination: Further oxidation of the aldehyde to the carboxylic acid.

Note: The ethyl group is also susceptible to oxidation (to acetophenone derivatives), so reaction conditions (temperature, oxidant equivalents) must be controlled to favor methyl oxidation.

Visualizing the Synthesis Logic

SynthesisRoute Precursor 4-Chloro-3-ethyltoluene Intermed Intermediate (Aldehyde) Precursor->Intermed KMnO4 / Reflux or Co/Mn/O2 SideProduct Side Product (Ketone via Ethyl oxid.) Precursor->SideProduct Over-oxidation (Uncontrolled Temp) Product 4-Chloro-3-ethylbenzoic Acid (CAS 42044-90-6) Intermed->Product Oxidation

Figure 1: Oxidative synthetic pathway from toluene precursor, highlighting potential side reactions.[1]

Reactivity Profile & Derivatization

This molecule offers two primary handles for derivatization: the Carboxylic Acid (C1) and the Aryl Chloride (C4).

A. Carboxylic Acid Transformations (C1)

Standard coupling chemistry applies. The 3-ethyl group does not significantly sterically hinder the carboxylate, allowing for high yields in amide and ester formation.[1]

  • Amide Coupling: Reaction with amines using EDC/HOBt or HATU.[1]

  • Acid Chloride Formation: Conversion to 4-chloro-3-ethylbenzoyl chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride.[1]
    
B. Aryl Chloride Functionalization (C4)

The chlorine atom is deactivated but can participate in Palladium-catalyzed cross-coupling reactions.[1]

  • Suzuki-Miyaura Coupling: Coupling with aryl boronic acids.[1]

    • Challenge: Aryl chlorides are less reactive than bromides/iodides.

    • Solution: Use electron-rich, bulky phosphine ligands (e.g., S-Phos, X-Phos) or Pd-NHC complexes to facilitate the oxidative addition step [2].[1]

Decision Tree for Derivatization

ReactivityTree Start 4-Chloro-3-ethylbenzoic Acid AcidPath Carboxylic Acid (-COOH) Start->AcidPath ClPath Aryl Chloride (-Cl) Start->ClPath Amide Amide Formation (Drug Linker) AcidPath->Amide R-NH2 / HATU Ester Esterification (Prodrugs) AcidPath->Ester R-OH / H+ Suzuki Suzuki Coupling (Biaryl Scaffolds) ClPath->Suzuki Ar-B(OH)2 / Pd(0) / S-Phos Buchwald Buchwald-Hartwig (Amination) ClPath->Buchwald R-NH2 / Pd(dba)2 / BINAP

Figure 2: Divergent reactivity pathways for library synthesis.[1]

Detailed Experimental Protocols

Protocol A: Amide Coupling (General Procedure)

Objective: To synthesize a pharmacophore via the carboxylic acid handle.[1]

Materials:

  • 4-Chloro-3-ethylbenzoic acid (1.0 eq)[1][2]

  • Amine partner (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF or DCM (anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve 4-chloro-3-ethylbenzoic acid in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.

  • Activation: Add DIPEA followed by HATU. Stir at room temperature for 15 minutes to form the activated ester. Causality: Pre-activation ensures minimal racemization (if chiral amines are used) and faster conversion.[1]

  • Addition: Add the amine partner dropwise.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+H of product).

  • Workup: Dilute with Ethyl Acetate, wash with 1M HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    
Protocol B: Suzuki-Miyaura Coupling (Aryl Chloride Activation)

Objective: To replace the chlorine with a phenyl ring, creating a biaryl system.[1]

Materials:

  • 4-Chloro-3-ethylbenzoic acid (1.0 eq)[1][2]

  • Phenylboronic acid (1.5 eq)

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: S-Phos (4-8 mol%)[1]

  • Base:

    
     (2.0 eq)[1]
    
  • Solvent: Toluene/Water (10:1)[1]

Step-by-Step:

  • Degassing: Charge a reaction vial with the acid, boronic acid, base, and Pd catalyst/ligand. Evacuate and backfill with Argon (3 cycles). Causality: Oxygen poisons Pd(0) species, halting the catalytic cycle.

  • Solvent Addition: Add degassed Toluene/Water mixture.

  • Heating: Heat to 100°C for 12–24 hours. Note: Aryl chlorides require higher activation energy than bromides; elevated temperature is mandatory.[1]

  • Quench: Cool to RT, filter through a Celite pad to remove Pd black.

  • Acidification: The product will be in the aqueous phase as a salt (if basic) or organic if acidified. Adjust pH to ~3 with 1M HCl to ensure the carboxylic acid is protonated, then extract with EtOAc.

Analytical Characterization (Expected)

To validate the identity of 4-Chloro-3-ethylbenzoic acid, look for these signature signals:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.5-13.0 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).[1]

    • δ 7.8-7.9 ppm (d, 1H): H2 (Ortho to COOH, Meta to Cl).[1]

    • δ 7.7-7.8 ppm (dd, 1H): H6 (Ortho to COOH, Ortho to Ethyl).[1]

    • δ 7.5-7.6 ppm (d, 1H): H5 (Ortho to Cl).[1]

    • δ 2.6-2.7 ppm (q, 2H): Methylene of Ethyl group.[1]

    • δ 1.1-1.2 ppm (t, 3H): Methyl of Ethyl group.[1]

  • Mass Spectrometry (ESI-):

    • m/z: ~183 [M-H]⁻ (Chlorine isotope pattern 3:1 ratio at 183/185).[1]

Handling & Safety (SDS Highlights)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3][4][5]

    • H319: Causes serious eye irritation.[1][3][4][5]

    • H335: May cause respiratory irritation.[1][4][5][6]

  • Storage: Store in a cool, dry place. Keep container tightly closed. Incompatible with strong oxidizing agents.[7]

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid dust inhalation [3].

References

  • Organic Chemistry Portal. Suzuki Coupling of Aryl Chlorides - Ligand Selection. Available at: [Link][1]

Sources

Strategic Selection of Starting Materials for 4-Chloro-3-ethylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the strategic selection of starting materials for the synthesis of 4-Chloro-3-ethylbenzoic acid (CAS 42044-90-6).[1] It is structured to provide researchers with autonomous decision-making pathways based on scale, purity requirements, and available infrastructure.

Executive Summary: The Synthetic Landscape[1]

The synthesis of 4-Chloro-3-ethylbenzoic acid presents a classic chemoselectivity challenge: installing a halogen (chlorine) and an alkyl group (ethyl) in specific ortho-adjacency on a benzoic acid core.[1] The choice of starting material dictates the synthetic strategy, shifting the burden between cost (separation of isomers) and complexity (catalyst cost and step count).[1]

We define three primary synthetic architectures:

  • The Precision Route (Suzuki Cross-Coupling): High fidelity, high cost.[1] Ideal for drug discovery/SAR.[1]

  • The Process Route (Direct Electrophilic Chlorination): Low cost, purification intensive.[1] Ideal for kilogram-scale production.[1]

  • The Oxidative Route (Functional Group Interconversion): High risk of over-oxidation.[1] Reserved for specific feedstock availability.

Decision Matrix: Pathway Selection

SynthesisPathways Start Select Core Requirement HighPurity Requirement: High Purity (>99%) No Isomers Start->HighPurity LowCost Requirement: Low Cost / Bulk Scale Purification Available Start->LowCost Feedstock Requirement: Existing Aryl-Alkyl Feedstock Start->Feedstock RouteA Route A: Suzuki Coupling SM: 3-Bromo-4-chlorobenzoic acid HighPurity->RouteA High Chemoselectivity RouteB Route B: Direct Chlorination SM: 3-Ethylbenzoic acid LowCost->RouteB Regioselectivity Challenge RouteC Route C: Oxidation SM: 4-Chloro-3-ethyltoluene Feedstock->RouteC Oxidation Control

Figure 1: Decision matrix for selecting the optimal synthetic route based on project constraints.[1]

Detailed Analysis of Starting Materials[1][2]

Option A: 3-Bromo-4-chlorobenzoic Acid (The Precision Precursor)

Role: Scaffold for Metal-Catalyzed Cross-Coupling.[1]

This is the most robust starting material for research-grade synthesis.[1] It utilizes the difference in bond dissociation energies between Ar-Br and Ar-Cl.[1] Palladium catalysts undergo oxidative addition preferentially into the Ar-Br bond, allowing the selective installation of the ethyl group while leaving the chlorine atom intact.[1]

  • Mechanism: Suzuki-Miyaura Cross-Coupling.[1][2]

  • Reagent Partner: Ethylboronic acid (CAS 4429-42-9).[1]

  • Advantages:

    • Regiocontrol: 100% defined regiochemistry. No inseparable isomers are formed.[1]

    • Tolerance: The carboxylic acid moiety can be tolerated (often as an ester or potassium salt) in aqueous media.[1]

  • Disadvantages: Higher cost of the brominated precursor and palladium catalyst.[1]

Protocol: Selective Ethylation[1]
  • Esterification: Convert 3-bromo-4-chlorobenzoic acid to its methyl ester (Methyl 3-bromo-4-chlorobenzoate) using

    
     to prevent catalyst poisoning by the free acid.
    
  • Coupling: React with Ethylboronic acid (1.1 eq),

    
     (3 mol%), and 
    
    
    
    (3 eq) in Toluene/Water (10:1) at 80°C.
  • Hydrolysis: Saponify the ester using

    
     to yield the target acid.
    
Option B: 3-Ethylbenzoic Acid (The Commodity Precursor)

Role: Substrate for Electrophilic Aromatic Substitution (EAS).[1]

3-Ethylbenzoic acid (CAS 619-20-5) is a widely available, low-cost industrial chemical.[1] The challenge lies in the directing effects of the substituents during chlorination.[1]

  • Ethyl Group: Activator, directs ortho/para.

  • Carboxyl Group: Deactivator, directs meta.

The Regioselectivity Conflict:

  • The ethyl group directs incoming electrophiles to positions 2, 4, and 6.

  • The carboxyl group directs incoming electrophiles to position 5 (meta to itself).[1]

  • Result: The "Activator" (Ethyl) dominates.[1] The major products are usually the 4-chloro (ortho to ethyl) and 6-chloro (para to ethyl) isomers.[1]

  • Critical Note: Position 6 is sterically less hindered than Position 4, often making the wrong isomer (6-chloro-3-ethylbenzoic acid) the major product unless specific catalytic conditions (e.g., bulky Lewis acids) are used to favor the 4-position.[1]

Option C: 4-Chloro-3-ethyltoluene (The Oxidative Precursor)

Role: Precursor for Methyl-Selective Oxidation.[1]

This route assumes the availability of 4-chloro-3-ethyltoluene .[1] The synthesis hinges on the ability to oxidize the methyl group to a carboxylic acid without degrading the ethyl group.[1]

  • Risk: Benzylic oxidation is non-selective.[1] Standard strong oxidants (

    
    ) will oxidize both the methyl and ethyl groups, leading to 4-chloroisophthalic acid or degradation products (acetophenones).[1]
    
  • Mitigation: Industrial processes use Cobalt/Manganese/Bromide (Co/Mn/Br) catalytic systems in acetic acid (Amoco process variants) which can sometimes distinguish between methyl and ethyl rates, but this is difficult to tune on a lab scale.[1]

Comparative Data: Starting Material Specifications

Feature3-Bromo-4-chlorobenzoic Acid3-Ethylbenzoic Acid4-Chloro-3-ethyltoluene
CAS Number 106567-40-2 (Analog)619-20-5N/A (Custom Synthesis)
Cost Profile High (

$)
Low ($)Medium (

)
Synthetic Step Suzuki CouplingChlorinationOxidation
Primary Risk Catalyst Cost / Pd RemovalRegioselectivity (Isomer separation)Chemoselectivity (Over-oxidation)
Atom Economy Low (Loss of Br, Boronic ligands)High (Addition of Cl)High (Incorporation of O2)
Recommended For Pharma / MedChem Agro / Bulk Chemical Process Development

Validated Experimental Protocol: The Suzuki Route (Recommended)

This protocol is selected for its high reliability and "self-validating" nature (absence of isomers confirms success).[1]

Target: Synthesis of 4-Chloro-3-ethylbenzoic acid via Methyl 3-bromo-4-chlorobenzoate.

Step 1: Esterification (Protection)[1]
  • Dissolve 3-Bromo-4-chlorobenzoic acid (10 mmol) in dry Methanol (30 mL).

  • Add Thionyl Chloride (

    
    , 15 mmol) dropwise at 0°C.
    
  • Reflux for 3 hours. Monitor by TLC (disappearance of acid).[1]

  • Concentrate in vacuo to yield quantitative Methyl 3-bromo-4-chlorobenzoate.[1]

Step 2: Suzuki Cross-Coupling[3][4]
  • Charge: In a Schlenk flask, combine:

    • Methyl 3-bromo-4-chlorobenzoate (1.0 eq)[1]

    • Ethylboronic acid (1.2 eq)[1]

    • 
       (0.03 eq) - Chosen for stability and selectivity toward Ar-Br.[1]
      
    • 
       (3.0 eq)[1]
      
  • Solvent: Add Toluene/Water (10:1 ratio, degassed).

  • Reaction: Heat to 85°C for 12 hours under Argon.

  • Workup: Cool, dilute with Ethyl Acetate, wash with brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Step 3: Hydrolysis (Deprotection)[1]
  • Dissolve the coupled ester in THF/Water (1:1).[1]

  • Add LiOH (3.0 eq).[1] Stir at RT for 4 hours.

  • Acidify with 1M HCl to pH 2.[1]

  • Extract with EtOAc, dry, and concentrate to yield 4-Chloro-3-ethylbenzoic acid .[1]

Diagram: Suzuki Reaction Pathway

SuzukiPathway SM 3-Bromo-4-chlorobenzoic acid (Ar-Br bond is active site) Ester Methyl Ester Intermediate SM->Ester MeOH, SOCl2 Coupling Pd-Catalyzed Coupling (+ Ethylboronic Acid) Ester->Coupling Pd(dppf)Cl2, Base Product 4-Chloro-3-ethylbenzoic acid (Target) Coupling->Product LiOH, H3O+

Figure 2: Step-by-step workflow for the high-purity Suzuki synthesis route.[1]

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link[1]

  • PubChem. (n.d.).[1][3][4][5] "3-Ethylbenzoic acid (CAS 619-20-5)."[1][4] National Library of Medicine. Link[1]

  • ChemicalBook. (2025).[1][4] "4-Chloro-3-ethylbenzoic acid Properties and Suppliers." Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Demonstrates the difficulty of Ar-Cl coupling vs Ar-Br, validating the selectivity of the proposed route). Link

Sources

A Technical Guide to the Synthesis and Theoretical Yield Calculation of 4-Chloro-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a common and reliable laboratory-scale synthesis for 4-Chloro-3-ethylbenzoic acid, a valuable building block in the development of pharmaceuticals and other specialty chemicals. The core focus of this document is a detailed, step-by-step methodology for the oxidation of 4-chloro-3-ethyltoluene using potassium permanganate, followed by a rigorous, first-principles approach to calculating the theoretical yield. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, reaction mechanisms, and factors influencing yield.

Introduction

4-Chloro-3-ethylbenzoic acid is a substituted aromatic carboxylic acid. Its structural motifs make it a key intermediate in organic synthesis, particularly for creating more complex molecules with specific biological activities. The precise and efficient synthesis of this compound is therefore of significant interest. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a deeper understanding for reproducible and scalable results. We will focus on the robust and well-documented oxidation of an alkylbenzene side-chain, a foundational reaction in organic chemistry.

Section 1: Synthetic Strategy and Mechanistic Rationale

The selected synthetic pathway involves the oxidation of the methyl group of a substituted toluene. Specifically, we will detail the conversion of 4-chloro-3-ethyltoluene to 4-chloro-3-ethylbenzoic acid.

Reaction: 4-chloro-3-ethyltoluene + KMnO₄ → 4-chloro-3-ethylbenzoic acid

Rationale for Pathway Selection:

  • Starting Material Accessibility: While the synthesis of 4-chloro-3-ethyltoluene is a multi-step process itself, often starting from 3-ethyltoluene, it is a logical precursor. This guide will focus on the final, critical oxidation step.

  • Reaction Robustness: The oxidation of benzylic carbons with strong oxidizing agents like potassium permanganate (KMnO₄) is a classic and high-yielding transformation.[1][2][3] The benzene ring itself is resistant to oxidation under these conditions, providing excellent selectivity for the alkyl side-chain.[2]

  • Predictability: So long as the carbon atom attached to the aromatic ring (the benzylic position) has at least one hydrogen, it can be oxidized to a carboxylic acid.[1][4] This makes the outcome of the reaction highly predictable.

Mechanism Overview: The mechanism for the oxidation of alkylbenzenes by permanganate is complex and believed to involve free-radical intermediates.[2][4][5] It is generally accepted that the reaction is initiated by the abstraction of a hydrogen atom from the benzylic position by the permanganate ion.[4][5] This is the rate-limiting step and explains why a benzylic hydrogen is required for the reaction to proceed.[1][4] The resulting benzylic radical undergoes further oxidation to ultimately form the carboxylate, which is then protonated during acidic workup to yield the final carboxylic acid.

Section 2: The Principle of Theoretical Yield

In chemical synthesis, the theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants. This calculation is based on the stoichiometry of the balanced chemical equation and assumes the reaction proceeds to completion with no loss of material.

The key to this calculation is identifying the limiting reagent (or limiting reactant). This is the reactant that will be completely consumed first in the reaction, thereby "limiting" the amount of product that can be formed. Other reactants are considered to be in "excess." The calculation of theoretical yield is always based on the starting amount of the limiting reagent.

Section 3: Detailed Experimental Protocol

This protocol describes the oxidation of 4-chloro-3-ethyltoluene to 4-chloro-3-ethylbenzoic acid.

Safety Precautions:

  • Potassium permanganate is a strong oxidizer and can cause fires or explosions if it comes into contact with combustible materials.[6][7][8]

  • It is also corrosive and can cause severe skin burns and eye damage.[6]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][9]

  • Perform the reaction in a well-ventilated fume hood.[10]

Materials and Reagents:

  • 4-chloro-3-ethyltoluene

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (NaHSO₃)

  • Sulfuric acid (H₂SO₄), concentrated

  • Methylene chloride (CH₂Cl₂)

  • Distilled water

  • Ice bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-chloro-3-ethyltoluene and distilled water.

  • Addition of Oxidant: While stirring vigorously, add potassium permanganate to the mixture in small portions over a period of 1-2 hours. The addition is exothermic, and the rate should be controlled to maintain a manageable reaction temperature.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain it for several hours, or until the characteristic purple color of the permanganate ion has disappeared, indicating its consumption. The mixture will contain a brown precipitate of manganese dioxide (MnO₂).

  • Workup - Quenching: Cool the reaction mixture to room temperature using an ice bath. Cautiously add sodium bisulfite in small portions to quench any unreacted KMnO₄ and to reduce the MnO₂ precipitate to soluble manganese(II) sulfate.[11]

  • Acidification: Slowly and carefully acidify the clear solution with concentrated sulfuric acid to a pH of approximately 1-2. This step protonates the carboxylate salt to form the desired carboxylic acid, which will precipitate out of the aqueous solution.

  • Isolation: Collect the solid 4-chloro-3-ethylbenzoic acid by vacuum filtration.

  • Purification: Wash the collected solid with cold distilled water to remove any inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., an ethanol/water mixture) to yield a product of high purity.

  • Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Section 4: Calculating the Theoretical Yield

To calculate the theoretical yield, we must first establish the balanced chemical equation and the molar masses of the reactants and products.

Balanced Chemical Equation: C₉H₁₁Cl + 2 KMnO₄ → C₉H₉ClO₂ + 2 MnO₂ + 2 KOH + H₂O

For the purpose of yield calculation, we focus on the stoichiometry between the limiting organic reactant and the organic product. The molar ratio between 4-chloro-3-ethyltoluene and 4-chloro-3-ethylbenzoic acid is 1:1.

Step 1: Determine Molar Masses

CompoundChemical FormulaMolar Mass ( g/mol )Source
4-chloro-3-ethyltolueneC₉H₁₁Cl~154.63 g/mol N/A
Potassium PermanganateKMnO₄158.034 g/mol [12][13][14]
4-chloro-3-ethylbenzoic acidC₉H₉ClO₂184.62 g/mol [15][16]

Note: A precise molar mass for 4-chloro-3-ethyltoluene was not found in the search results, so a calculated value is used.

Step 2: Hypothetical Experiment and Limiting Reagent Identification

Let's assume a researcher starts with the following quantities:

  • 10.0 g of 4-chloro-3-ethyltoluene

  • 25.0 g of Potassium Permanganate (KMnO₄)

First, convert the mass of each reactant to moles:

  • Moles of 4-chloro-3-ethyltoluene: (10.0 g) / (154.63 g/mol ) = 0.0647 moles

  • Moles of KMnO₄: (25.0 g) / (158.034 g/mol ) = 0.1582 moles

Next, determine the limiting reagent. According to the balanced equation, 2 moles of KMnO₄ are required for every 1 mole of 4-chloro-3-ethyltoluene.

  • KMnO₄ required for the starting 4-chloro-3-ethyltoluene: (0.0647 moles C₉H₁₁Cl) x (2 moles KMnO₄ / 1 mole C₉H₁₁Cl) = 0.1294 moles KMnO₄

Since the amount of KMnO₄ available (0.1582 moles) is greater than the amount required (0.1294 moles), 4-chloro-3-ethyltoluene is the limiting reagent .

Step 3: Calculate Theoretical Yield

The calculation is based on the moles of the limiting reagent. The stoichiometric ratio between the limiting reagent (4-chloro-3-ethyltoluene) and the product (4-chloro-3-ethylbenzoic acid) is 1:1.

  • Moles of product expected: (0.0647 moles limiting reagent) x (1 mole product / 1 mole limiting reagent) = 0.0647 moles of 4-chloro-3-ethylbenzoic acid

Finally, convert the moles of product to mass:

  • Theoretical Yield (mass): (0.0647 moles) x (184.62 g/mol ) = 11.95 grams

Therefore, the maximum theoretical yield of 4-chloro-3-ethylbenzoic acid for this experiment is 11.95 g .

Section 5: Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_end Product Isolation Start_Material 4-chloro-3-ethyltoluene Reaction Oxidation (Reflux) Start_Material->Reaction Reagent1 Potassium Permanganate (KMnO4) Reagent1->Reaction Workup Quench (NaHSO3) Acidify (H2SO4) Reaction->Workup Cooling Isolation Filtration & Washing Workup->Isolation Precipitation Purification Recrystallization Isolation->Purification Final_Product 4-chloro-3-ethylbenzoic acid Purification->Final_Product

Caption: Synthetic workflow for 4-chloro-3-ethylbenzoic acid.

Conclusion

This guide has outlined a robust and well-understood method for the synthesis of 4-chloro-3-ethylbenzoic acid via the oxidation of 4-chloro-3-ethyltoluene. By providing a detailed protocol, explaining the mechanistic underpinnings, and demonstrating a clear, step-by-step calculation of the theoretical yield, researchers are equipped with the necessary knowledge for successful synthesis. The theoretical yield serves as a critical benchmark against which the actual, or experimental, yield can be compared, allowing for the evaluation and optimization of the reaction's efficiency.

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A Technical Guide to the Carboxylic Acid Reactivity of 4-Chloro-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This in-depth technical guide provides a comprehensive analysis of the reactivity of the carboxylic acid group in 4-Chloro-3-ethylbenzoic acid. This molecule presents an interesting case study in electrophilic and nucleophilic reactions due to the competing electronic effects of its chloro and ethyl substituents. This guide will delve into the theoretical underpinnings of its reactivity, followed by detailed, field-proven protocols for its key transformations: esterification, amide bond formation, and reduction. Each section is designed to provide not only procedural steps but also the scientific rationale behind the choice of reagents and conditions, empowering researchers to confidently utilize this versatile building block in their synthetic endeavors.

Introduction: The Chemical Personality of 4-Chloro-3-ethylbenzoic Acid

4-Chloro-3-ethylbenzoic acid is a disubstituted benzoic acid derivative with the chemical formula C₉H₉ClO₂.[1] Its synthetic utility is largely dictated by the reactivity of the carboxylic acid functional group, which is modulated by the electronic and steric influences of the substituents on the aromatic ring.

Electronic and Steric Landscape:

The reactivity of the carboxyl group is a delicate balance of two opposing electronic forces:

  • The Chloro Group (at C4): As a halogen, the chloro group is electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the benzene ring and, by extension, from the carboxyl group. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, by stabilizing the resulting carboxylate anion, the chloro group increases the acidity of the carboxylic acid.[2][3]

  • The Ethyl Group (at C3): The ethyl group is an alkyl substituent and is electron-donating through an inductive effect (+I). This effect pushes electron density into the aromatic ring, which slightly counteracts the electron-withdrawing nature of the chloro group. This donation of electron density can slightly decrease the electrophilicity of the carbonyl carbon and the acidity of the carboxylic acid compared to a solely chloro-substituted benzoic acid.[4]

The net effect of these substituents makes the carboxylic acid group of 4-Chloro-3-ethylbenzoic acid moderately activated towards nucleophilic acyl substitution, more so than benzoic acid itself but less than a benzoic acid with a strongly deactivating group like a nitro group. The predicted pKa of 4-Chloro-3-ethylbenzoic acid is approximately 4.04, which is slightly more acidic than benzoic acid (pKa ≈ 4.2), illustrating the net electron-withdrawing character of the substitution pattern.[5]

Structural and Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₉H₉ClO₂[1]
Molecular Weight184.62 g/mol [1]
Melting Point197 °C[5]
Boiling Point309.7±30.0 °C (Predicted)[5]
Density1.258±0.06 g/cm³ (Predicted)[5]
pKa4.04±0.10 (Predicted)[5]

Key Transformations of the Carboxylic Acid Group

The enhanced electrophilicity of the carbonyl carbon in 4-Chloro-3-ethylbenzoic acid allows for a variety of important chemical transformations. This section will detail the mechanisms and provide robust protocols for three key reactions: Fischer-Speier Esterification, Amide Bond Formation, and Reduction to a Primary Alcohol.

Fischer-Speier Esterification: Synthesis of Ethyl 4-Chloro-3-ethylbenzoate

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[6][7][8][9] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[6][7]

Mechanism Insight:

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent tetrahedral intermediate undergoes a series of proton transfers to make the hydroxyl group a good leaving group (water). Elimination of water and final deprotonation yields the ester.

Fischer_Esterification start 4-Chloro-3-ethylbenzoic Acid + Ethanol protonation Protonation of Carbonyl Oxygen start->protonation + H⁺ nucleophilic_attack Nucleophilic Attack by Ethanol protonation->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination deprotonation Deprotonation water_elimination->deprotonation - H₂O product Ethyl 4-Chloro-3-ethylbenzoate deprotonation->product - H⁺

Caption: Workflow for Fischer-Speier Esterification.

Experimental Protocol: Synthesis of Ethyl 4-Chloro-3-ethylbenzoate

Materials:

  • 4-Chloro-3-ethylbenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 4-Chloro-3-ethylbenzoic acid (1.0 eq) in anhydrous ethanol (10-20 eq, serving as both reactant and solvent), cautiously add concentrated sulfuric acid (0.1-0.2 eq) with cooling.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Ethyl 4-Chloro-3-ethylbenzoate.

Self-Validation: The successful synthesis can be confirmed by spectroscopic analysis. The IR spectrum should show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a C-O stretch for the ester. ¹H NMR will show the characteristic quartet and triplet of the ethyl ester group.

Amide Bond Formation: Synthesis of 4-Chloro-3-ethylbenzamide

The direct reaction of a carboxylic acid with an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated". This can be achieved by converting it to a more reactive species, such as an acyl chloride, or by using a coupling agent.[10] Modern peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) provide a mild and efficient method for amide bond formation.[10][11]

Mechanism Insight with EDC/HOBt:

EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization if the carboxylic acid is chiral. HOBt acts as a nucleophilic catalyst that intercepts the O-acylisourea to form an active ester. This HOBt ester is less reactive than the O-acylisourea but is stable to racemization and readily undergoes nucleophilic attack by the amine to form the desired amide, regenerating HOBt in the process.[11]

Amide_Formation start 4-Chloro-3-ethylbenzoic Acid edc_activation Activation with EDC start->edc_activation + EDC o_acylisourea O-Acylisourea Intermediate edc_activation->o_acylisourea hobt_ester HOBt Active Ester Formation o_acylisourea->hobt_ester + HOBt amine_attack Nucleophilic Attack by Amine hobt_ester->amine_attack + Amine tetrahedral_intermediate Tetrahedral Intermediate amine_attack->tetrahedral_intermediate product 4-Chloro-3-ethylbenzamide tetrahedral_intermediate->product

Caption: Workflow for EDC/HOBt Mediated Amide Formation.

Experimental Protocol: Synthesis of 4-Chloro-3-ethylbenzamide

Materials:

  • 4-Chloro-3-ethylbenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • 1-Hydroxybenzotriazole (HOBt)

  • Ammonia solution (or an amine of choice)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 4-Chloro-3-ethylbenzoic acid (1.0 eq), HOBt (1.2 eq), and EDC hydrochloride (1.2 eq) in DMF or DCM.

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure amide.

Self-Validation: The formation of the amide can be confirmed by the disappearance of the carboxylic acid O-H stretch and the appearance of N-H stretches and the amide I and II bands in the IR spectrum. ¹H NMR will show signals corresponding to the amide protons.

Reduction to (4-Chloro-3-ethylphenyl)methanol

Carboxylic acids are resistant to reduction by mild reducing agents like sodium borohydride. A strong reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required to reduce a carboxylic acid to a primary alcohol.[12][13][14]

Mechanism Insight:

The reduction proceeds via a nucleophilic acyl substitution where a hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon. The initial reaction is an acid-base reaction between the acidic proton of the carboxylic acid and a hydride, which generates hydrogen gas and a lithium carboxylate salt. Subsequent hydride attacks on the carbonyl carbon, facilitated by the Lewis acidic aluminum, lead to the formation of an aldehyde intermediate, which is immediately further reduced to the primary alcohol.[12][13]

Reduction start 4-Chloro-3-ethylbenzoic Acid deprotonation Deprotonation by LiAlH₄ start->deprotonation + LiAlH₄ carboxylate Lithium Carboxylate deprotonation->carboxylate hydride_attack1 Hydride Attack carboxylate->hydride_attack1 aldehyde_intermediate Aldehyde Intermediate (transient) hydride_attack1->aldehyde_intermediate hydride_attack2 Second Hydride Attack aldehyde_intermediate->hydride_attack2 alkoxide Alkoxide hydride_attack2->alkoxide workup Aqueous Workup alkoxide->workup + H₂O product (4-Chloro-3-ethylphenyl)methanol workup->product

Caption: Workflow for the Reduction of a Carboxylic Acid with LiAlH₄.

Experimental Protocol: Synthesis of (4-Chloro-3-ethylphenyl)methanol

Materials:

  • 4-Chloro-3-ethylbenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Ethyl acetate

  • 1M Sodium hydroxide solution

  • 1M Hydrochloric acid solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-Chloro-3-ethylbenzoic acid (1.0 eq) in anhydrous THF dropwise at 0 °C. Caution: The reaction is highly exothermic and produces hydrogen gas.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and quench cautiously by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by column chromatography if necessary.

Self-Validation: The successful reduction is indicated by the disappearance of the carbonyl stretch and the appearance of a broad O-H stretch in the IR spectrum. The ¹H NMR spectrum will show a new signal for the benzylic CH₂OH protons.

Synthesis of 4-Chloro-3-ethylbenzoyl Chloride: A Gateway to Further Reactivity

The conversion of 4-Chloro-3-ethylbenzoic acid to its corresponding acyl chloride, 4-Chloro-3-ethylbenzoyl chloride, is a crucial step for activating the carboxyl group for a wider range of nucleophilic acyl substitution reactions. Acyl chlorides are significantly more reactive than the parent carboxylic acid.[3][15] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[15][16]

Experimental Protocol: Synthesis of 4-Chloro-3-ethylbenzoyl Chloride

Materials:

  • 4-Chloro-3-ethylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • A catalytic amount of N,N-Dimethylformamide (DMF)

  • Anhydrous toluene or dichloromethane

Procedure:

  • In a flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts), suspend 4-Chloro-3-ethylbenzoic acid (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 1-2 hours. The reaction is complete when the evolution of gas ceases and the solution becomes clear.

  • Cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude 4-Chloro-3-ethylbenzoyl chloride can be used directly in subsequent reactions or purified by vacuum distillation.

Conclusion

The carboxylic acid group of 4-Chloro-3-ethylbenzoic acid is a versatile functional handle whose reactivity is predictably influenced by the electronic properties of the chloro and ethyl substituents. The protocols outlined in this guide for esterification, amide formation, and reduction provide a robust foundation for the synthetic manipulation of this compound. By understanding the underlying mechanisms and the rationale for the chosen reaction conditions, researchers can effectively employ 4-Chloro-3-ethylbenzoic acid as a valuable intermediate in the synthesis of more complex molecules for applications in drug discovery and materials science.

References

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Methodological & Application

Application Note: A Validated Three-Step Synthesis of 4-Chloro-3-ethylbenzoic Acid from 4-Chlorotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Chloro-3-ethylbenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of pharmaceuticals and advanced materials. This application note provides a detailed, three-step synthetic protocol starting from the readily available commodity chemical, 4-chlorotoluene. The described pathway involves a strategic sequence of Friedel-Crafts acylation, Clemmensen reduction, and selective benzylic oxidation. This guide is designed to offer researchers a robust and reproducible methodology, complete with in-depth mechanistic discussions, expert insights into reaction control, and comprehensive protocols for synthesis, purification, and characterization.

Introduction and Synthetic Strategy

The synthesis of polysubstituted benzene rings with specific substitution patterns is a cornerstone of modern organic chemistry, particularly in drug discovery where molecular architecture dictates biological activity. 4-Chloro-3-ethylbenzoic acid presents a synthetic challenge due to the required orientation of its functional groups. A direct electrophilic substitution on 4-chlorotoluene would not typically yield the desired 3-substituted isomer in high yield due to the directing effects of the resident chloro and methyl groups.

This protocol outlines a reliable three-step approach that navigates this challenge to construct the target molecule.

The synthetic pathway is as follows:

  • Step 1: Friedel-Crafts Acylation. An acetyl group is introduced onto the 4-chlorotoluene ring using acetyl chloride and a Lewis acid catalyst (AlCl₃). This reaction forms the ketone intermediate that will be transformed into the final ethyl group.

  • Step 2: Clemmensen Reduction. The aryl ketone intermediate is reduced to its corresponding alkane (an ethyl group) using zinc amalgam and concentrated hydrochloric acid.

  • Step 3: Selective Benzylic Oxidation. The methyl group of the resulting 4-chloro-1-ethyl-2-methylbenzene is selectively oxidized to a carboxylic acid using potassium permanganate (KMnO₄), yielding the final product.

This sequence is a classic strategy that allows for the construction of an un-rearranged alkyl chain and a carboxylic acid on an aromatic ring.

Overall Synthetic Workflow

G cluster_0 Overall Synthesis A 4-Chlorotoluene B 1-(5-Chloro-2-methylphenyl)ethanone A->B Step 1: Friedel-Crafts Acylation (CH₃COCl, AlCl₃) C 4-Chloro-1-ethyl-2-methylbenzene B->C Step 2: Clemmensen Reduction (Zn(Hg), HCl) D 4-Chloro-3-ethylbenzoic Acid C->D Step 3: Benzylic Oxidation (KMnO₄)

Caption: High-level workflow for the synthesis of 4-Chloro-3-ethylbenzoic Acid.

Part 1: Friedel-Crafts Acylation

Expertise & Experience: Navigating the Regioselectivity Challenge

The Friedel-Crafts acylation is a powerful C-C bond-forming reaction, proceeding via an electrophilic aromatic substitution mechanism.[1][2] The reaction of an acyl chloride with a Lewis acid, such as aluminum chloride (AlCl₃), generates a highly electrophilic acylium ion.[3][4]

G cluster_0 Acylium Ion Formation A Acetyl Chloride + AlCl₃ B Lewis Acid-Base Complex A->B Complexation C Acylium Ion + [AlCl₄]⁻ B->C Heterolytic Cleavage

Caption: Generation of the electrophilic acylium ion.

The primary challenge in this initial step is controlling the position of acylation on the 4-chlorotoluene ring.

  • The methyl group (-CH₃) is an activating group, directing incoming electrophiles to the ortho and para positions (C2, C6).

  • The chloro group (-Cl) is a deactivating group, but it also directs ortho and para (C3, C5).

The activating methyl group exerts the dominant directing effect, meaning the kinetically favored product is 1-(2-methyl-5-chlorophenyl)ethanone, resulting from substitution at the C2 position. However, substitution at the C3 position (ortho to chlorine, meta to methyl) is required to ultimately form the desired product. While this is the minor isomer, its formation is not negligible. The separation of these isomers can be achieved through careful chromatography or fractional crystallization, a common practice in multi-step synthesis. The protocol below is optimized to produce a workable mixture from which the desired intermediate can be isolated.

Protocol: Synthesis of 1-(5-Chloro-2-methylphenyl)ethanone

Materials:

  • 4-Chlorotoluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride tube or an acid gas trap). Operate within a certified fume hood.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice-water bath.

  • Acylating Agent Addition: Dissolve acetyl chloride (1.1 equivalents) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature remains below 5 °C.[5]

  • Substrate Addition: After the addition is complete, add 4-chlorotoluene (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the 0 °C temperature.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a large beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[5] This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil contains a mixture of isomers. Purify by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the desired 1-(5-chloro-2-methylphenyl)ethanone isomer.

Part 2: Clemmensen Reduction

Expertise & Experience: Choice of Reduction Method

The conversion of the acetyl group to an ethyl group requires the complete reduction of the carbonyl. The Clemmensen reduction is exceptionally well-suited for this transformation, especially for aryl-alkyl ketones that are stable to harsh acidic conditions.[6][7] It employs zinc amalgam (Zn(Hg)) in concentrated HCl.[7]

While the precise mechanism is complex and believed to involve electron transfer on the surface of the zinc, it provides a reliable method for deoxygenation.[7][8] An alternative, the Wolff-Kishner reduction, is performed under strongly basic conditions and would be unsuitable if the substrate contained base-sensitive functional groups.[8] For this intermediate, the Clemmensen reduction is a robust and historically validated choice.[1][9]

Protocol: Synthesis of 4-Chloro-1-ethyl-2-methylbenzene

Materials:

  • 1-(5-Chloro-2-methylphenyl)ethanone

  • Zinc dust

  • Mercuric chloride (HgCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Water

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Zinc Amalgam: In a large flask inside a fume hood, add zinc dust (4.0 equivalents). Add a solution of mercuric chloride (0.4 equivalents) in water. Swirl the mixture for 5-10 minutes. Decant the aqueous solution and wash the resulting zinc amalgam sequentially with water (3x).

  • Reaction Setup: To the freshly prepared zinc amalgam, add concentrated HCl and the 1-(5-chloro-2-methylphenyl)ethanone (1.0 equivalent) dissolved in toluene.

  • Reflux: Heat the mixture to a vigorous reflux with efficient stirring. The reaction is often biphasic, requiring strong agitation. Periodically (e.g., every hour), add an additional portion of concentrated HCl to maintain acidic conditions.

  • Monitoring: Continue refluxing for 4-8 hours, or until TLC analysis shows complete consumption of the starting ketone.

  • Work-up: Allow the reaction to cool to room temperature. Carefully decant the liquid phase away from the excess zinc amalgam. Transfer the liquid to a separatory funnel.

  • Extraction: Separate the organic (toluene) layer. Extract the acidic aqueous layer twice with fresh toluene.

  • Washing: Combine the organic extracts and wash with water, followed by a NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure to yield the crude product. This product is often of sufficient purity for the next step.

Part 3: Selective Benzylic Oxidation

Expertise & Experience: Achieving Selective Oxidation

The final step converts the methyl group on the aromatic ring into a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful oxidizing agent commonly used for this purpose.[10][11] The reaction proceeds by oxidizing any alkyl group with at least one benzylic hydrogen.

A critical aspect of this step is the selective oxidation of the methyl group in the presence of the ethyl group. While both groups have benzylic hydrogens, the methyl group can be preferentially oxidized under controlled conditions. This selectivity arises because the benzylic C-H bonds of the methyl group are generally more accessible and slightly more reactive than the sterically more hindered benzylic methylene (-CH₂-) of the ethyl group. By carefully controlling stoichiometry and reaction time, oxidation can be halted after the desired transformation.

Protocol: Synthesis of 4-Chloro-3-ethylbenzoic Acid

Materials:

  • 4-Chloro-1-ethyl-2-methylbenzene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Water

  • Isopropanol or Sodium bisulfite (NaHSO₃)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 4-chloro-1-ethyl-2-methylbenzene (1.0 equivalent) in an aqueous solution containing a small amount of base (e.g., NaOH or K₂CO₃).

  • Oxidation: Heat the mixture to reflux. Add potassium permanganate (approx. 3.0 equivalents) portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed. Continue heating until the purple color persists, indicating the reaction is complete.[11]

  • Quenching: Cool the reaction mixture. Destroy any excess KMnO₄ by adding a small amount of a reducing agent, such as isopropanol or sodium bisulfite, until the purple color is gone. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Filtration: Filter the mixture (celite can be used to aid filtration) to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water.

  • Precipitation: Cool the clear filtrate in an ice bath. Slowly and carefully acidify the filtrate with concentrated HCl until the pH is approximately 2.[11] The desired 4-chloro-3-ethylbenzoic acid will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the collected solid with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid/water) to yield the final product as a crystalline solid.

Data Summary and Characterization

Reagent and Yield Summary
StepStarting MaterialKey ReagentsProductTheoretical Yield
14-ChlorotolueneAcetyl chloride, AlCl₃1-(5-Chloro-2-methylphenyl)ethanone(Based on 1 mol start) 182.64 g
21-(5-Chloro-2-methylphenyl)ethanoneZn(Hg), HCl4-Chloro-1-ethyl-2-methylbenzene(Based on 1 mol start) 168.67 g
34-Chloro-1-ethyl-2-methylbenzeneKMnO₄, NaOH4-Chloro-3-ethylbenzoic acid(Based on 1 mol start) 198.64 g
Final Product Characterization (4-Chloro-3-ethylbenzoic acid)
  • Molecular Formula: C₉H₉ClO₂

  • Molecular Weight: 184.62 g/mol [12]

  • Appearance: White to off-white crystalline solid.

  • Expected Melting Point: Literature values may vary. Experimental determination is crucial for purity assessment.

  • ¹H NMR: Expect signals corresponding to the aromatic protons, the ethyl group (a quartet and a triplet), and the acidic proton of the carboxylic acid.

  • ¹³C NMR: Expect signals for the aromatic carbons, the ethyl group carbons, and the carboxyl carbon.

  • IR Spectroscopy: Expect characteristic absorptions for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the broad O-H stretch (2500-3300 cm⁻¹), and C-Cl stretch.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Friedel-Crafts Acylation: Anhydrous aluminum chloride reacts violently with water and is highly corrosive. Acetyl chloride is corrosive and a lachrymator.[5] The reaction can be exothermic and should be cooled properly. Quenching should be done slowly and carefully.

  • Clemmensen Reduction: Concentrated HCl is highly corrosive and volatile. Mercuric chloride is extremely toxic; handle with extreme care and dispose of mercury-containing waste according to institutional guidelines.

  • Oxidation: Potassium permanganate is a strong oxidizer and should not be mixed with combustible materials. The reaction can be exothermic.

References

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Al-Jossmy, I. A., Khalifa, A. S., & Omar, M. M. (2024). Innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic acid. Journal of Basic Sciences, 37(2).
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

  • Clark, J. (n.d.). The Reaction of Acyl Chlorides with Benzene. Retrieved from [Link]

  • PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3681446A - Process for the production of para-chloro-benzoic acid.
  • ResearchGate. (2019). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • ACS Omega. (2026).
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • SlidePlayer. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]

  • Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-ethylbenzoic acid. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Notes: Clemmensen Reduction of Acetophenone. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Clemmensen Reduction. Retrieved from [Link]

Sources

Application Notes & Protocols: Oxidation of 4-chloro-3-ethylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Baeyer-Villiger Oxidation for the Synthesis of 4-chloro-3-ethylphenyl acetate

Introduction

The targeted oxidation of ketones to esters represents a cornerstone transformation in modern organic synthesis, providing a direct pathway to valuable intermediates for pharmaceuticals and materials science. Among these methods, the Baeyer-Villiger (BV) oxidation stands out for its reliability and predictable regioselectivity.[1] This application note provides a detailed protocol and in-depth scientific rationale for the oxidation of 4-chloro-3-ethylacetophenone to 4-chloro-3-ethylphenyl acetate, a transformation of significant interest. The presence of the chloro-substituent in the product is particularly relevant, as chlorinated compounds are integral components in a vast number of FDA-approved drugs, highlighting their importance in medicinal chemistry.[2][3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles, from mechanistic causality and reagent selection to safety protocols and product characterization. By grounding the protocol in authoritative theory, we aim to provide a robust and reproducible methodology for laboratory application.

Mechanistic Framework: The Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation, first described in 1899, is the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, converting ketones into esters.[1] The reaction is typically mediated by a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), which serves as the oxygen atom donor.

1.1. The Criegee Intermediate and Migratory Aptitude

The reaction proceeds through a well-elucidated mechanism involving a key tetrahedral intermediate known as the Criegee intermediate.

  • Protonation and Nucleophilic Attack: The carbonyl oxygen of the ketone is first activated by protonation (or Lewis acid coordination). This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic peroxyacid to form the Criegee intermediate.[4]

  • Concerted Rearrangement: The Criegee intermediate undergoes a concerted rearrangement. One of the groups attached to the original carbonyl carbon migrates to the adjacent oxygen atom, displacing the carboxylate leaving group.[4][5]

  • Product Formation: A final deprotonation step yields the target ester.

The regioselectivity of the Baeyer-Villiger oxidation is a critical feature and is dictated by the relative migratory aptitude of the two groups attached to the carbonyl. The group that can better stabilize a positive charge will preferentially migrate.[1] The established order of migratory aptitude is:

H > tertiary alkyl > cyclohexyl > secondary alkyl > aryl (phenyl) > primary alkyl > methyl [1]

In the case of 4-chloro-3-ethylacetophenone, the two substituents on the carbonyl are the 4-chloro-3-ethylphenyl group (an aryl group) and a methyl group. Based on the established migratory aptitude, the aryl group migrates in preference to the methyl group, leading to the insertion of the oxygen atom between the carbonyl carbon and the aromatic ring to form 4-chloro-3-ethylphenyl acetate.

baeyer_villiger_mechanism cluster_step1 Step 1: Criegee Intermediate Formation cluster_step2 Step 2: Concerted Rearrangement cluster_step3 Step 3: Product Formation Ketone 4-chloro-3-ethylacetophenone Criegee Criegee Intermediate Ketone->Criegee Nucleophilic Attack Peracid m-CPBA Peracid->Criegee TransitionState Transition State (Aryl Migration) Criegee->TransitionState Rate-limiting step LeavingGroup m-chlorobenzoic acid TransitionState->LeavingGroup ProtonatedEster Protonated Ester TransitionState->ProtonatedEster Criegee_ref Ester 4-chloro-3-ethylphenyl acetate ProtonatedEster->Ester Deprotonation

Caption: Generalized mechanism of the Baeyer-Villiger oxidation.

Materials, Reagents, and Safety Protocols

Scientific integrity demands a thorough understanding of the reagents used. The selection of high-purity materials is critical for achieving optimal yield and minimizing side reactions.

2.1. Physicochemical Data

CompoundFormulaMW ( g/mol )FormDensity (g/mL)Notes
4-chloro-3-ethylacetophenoneC₁₀H₁₁ClO182.64[6]Liquid~1.14Starting material.
m-CPBA (77% max)C₇H₅ClO₃172.57[7]White Solid-Oxidizing agent; balance is water and m-chlorobenzoic acid.
Dichloromethane (DCM)CH₂Cl₂84.93Liquid1.33Reaction solvent.
4-chloro-3-ethylphenyl acetateC₁₀H₁₁ClO₂198.64--Expected product.

2.2. Safety Considerations: Handling m-CPBA

meta-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and is shock-sensitive, particularly in pure, dry form. It is commercially available stabilized with water for safer handling.

  • Hazard Profile: Organic peroxide. Heating may cause a fire or explosion.[7] Causes skin and serious eye irritation.[7]

  • Handling: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[8][9] Handle only in a chemical fume hood.[8][10] Avoid contact with skin, eyes, and clothing.[9][10] Keep away from heat, sparks, and open flames.[11]

  • Storage: Store in a cool, dry, well-ventilated area, typically refrigerated (2-8 °C), in its original container.[10] Keep away from combustible materials, reducing agents, and metals.[10]

  • Spill & Waste: Spills should be cleaned promptly without generating dust.[8] Unused reagent and reaction residues must be quenched (neutralized) with a reducing agent like sodium sulfite before disposal according to institutional guidelines.

Detailed Experimental Protocol

This protocol details the oxidation of 4-chloro-3-ethylacetophenone on a 5 mmol scale. All operations should be performed in a well-ventilated chemical fume hood.

3.1. Materials and Equipment

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Standard glassware for extraction and drying

  • Rotary evaporator

  • Column chromatography setup (silica gel)

3.2. Reagents

  • 4-chloro-3-ethylacetophenone (0.91 g, 5.0 mmol)

  • m-CPBA (max 77%, ~1.34 g, ~6.0 mmol, 1.2 equiv)

  • Dichloromethane (DCM), anhydrous (25 mL)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

3.3. Reaction Procedure

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-ethylacetophenone (5.0 mmol). Dissolve the ketone in 25 mL of dichloromethane.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Causality: The reaction is exothermic; initial cooling prevents temperature spikes that could lead to side reactions or decomposition of the peroxyacid.

  • Reagent Addition: While maintaining the temperature at 0-5 °C, add m-CPBA (1.2 equiv) to the solution in small portions over 15-20 minutes. Causality: Portion-wise addition allows for better temperature control of the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly add saturated aqueous sodium sulfite solution (~20 mL) and stir vigorously for 20-30 minutes to quench any excess m-CPBA. Causality: Sodium sulfite is a reducing agent that safely neutralizes the unreacted peroxyacid. The quench can be tested with potassium iodide-starch paper (a blue-black color indicates remaining oxidant).[10]

  • Work-up & Extraction: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL). Causality: This removes the m-chlorobenzoic acid byproduct, which is deprotonated by the base and becomes water-soluble.

    • Wash with brine (1 x 25 mL). Causality: Brine wash helps to remove residual water from the organic layer and aids in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-chloro-3-ethylphenyl acetate.

experimental_workflow setup 1. Reaction Setup (Ketone in DCM) cooling 2. Cool to 0 °C setup->cooling addition 3. Add m-CPBA (Portion-wise) cooling->addition reaction 4. Stir & Monitor (TLC) addition->reaction quench 5. Quench with Na₂SO₃ reaction->quench extract 6. Aqueous Work-up (NaHCO₃, Brine) quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify product Pure Product purify->product

Caption: Step-by-step experimental workflow for the oxidation protocol.

Product Characterization

Confirmation of the product structure and assessment of purity are essential. The following data are expected for 4-chloro-3-ethylphenyl acetate.

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), the acetyl methyl group (singlet), and the aromatic protons (distinct splitting pattern for the 1,2,4-trisubstituted ring).
¹³C NMR Resonances for the ester carbonyl (~169 ppm), aromatic carbons, and aliphatic carbons of the ethyl and acetyl groups.
IR Spectroscopy A strong C=O stretching band for the ester functional group (~1760-1740 cm⁻¹).
Mass Spec (MS) Molecular ion peak corresponding to the mass of the product (m/z = 198.04 for C₁₀H₁₁³⁵ClO₂), with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% intensity of M).

Applications and Significance

The synthesis of 4-chloro-3-ethylphenyl acetate is more than an academic exercise. Phenyl acetates and related phenoxy acetates are recognized scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and plant-growth-regulating properties.[12] Furthermore, the chloro-aryl motif is a privileged structure in drug design, often enhancing metabolic stability, membrane permeability, and binding affinity.[2][3] The product of this reaction serves as a valuable intermediate, enabling further functionalization for the development of novel chemical entities in drug discovery programs.

References

  • Title: Baeyer-Villiger Oxidation Source: Organic Chemistry Portal URL: [Link]

  • Title: Baeyer–Villiger Oxidation Source: Thieme Chemistry URL: [Link]

  • Title: Phenylethyl acetate synthesis method Source: Google Patents URL
  • Title: Baeyer Villiger oxidation reaction mechanism. Baeyer Villiger Rearrangement reaction Source: YouTube URL: [Link]

  • Title: 19.8 Baeyer Villiger Oxidation | Organic Chemistry Source: YouTube URL: [Link]

  • Title: Baeyer-Villiger Oxidation Source: Chemistry Steps URL: [Link]

  • Title: Welcome To Hyma Synthesis Pvt. Ltd Source: Hyma Synthesis URL: [Link]

  • Title: Baeyer–Villiger oxidation Source: L.S.College, Muzaffarpur URL: [Link]

  • Title: Method for preparing 4-allyloxy-3-chloro phenyl acetic acid Source: Google Patents URL
  • Title: Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA) Source: University of Nebraska-Lincoln URL: [Link]

  • Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: M-CHLOROPERBENZOIC ACID EXTRA PURE MSDS Source: Loba Chemie URL: [Link]

  • Title: Ethyl 2-(4-chloro-3-methylphenoxy)acetate Source: ResearchGate URL: [Link]

  • Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: MDPI URL: [Link]

  • Title: Ethyl Acetate Applications in Pharmaceuticals: An Overview Source: LinkedIn URL: [Link]

  • Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed URL: [Link]

  • Title: 4'-Ethylacetophenone Source: PubChem - NIH URL: [Link]

  • Title: 4'-Chloro-3'-ethylacetophenone Source: PubChem - NIH URL: [Link]

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Application Note: High-Purity Recrystallization of 4-Chloro-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Chloro-3-ethylbenzoic acid is a valuable substituted aromatic carboxylic acid, often utilized as a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, reduced yields, and complications in downstream processing. This application note provides a comprehensive, field-proven protocol for the purification of 4-Chloro-3-ethylbenzoic acid using the robust and scalable technique of recrystallization. We will delve into the fundamental principles of solvent selection, provide a detailed step-by-step experimental workflow, and offer a guide for troubleshooting common issues, ensuring researchers can consistently obtain a final product of high purity.

The Foundational Principle: Why Recrystallization Works

Recrystallization is a powerful purification technique for solid compounds that leverages differences in solubility.[] The core principle is based on the observation that the solubility of most solids in a given solvent increases with temperature.[2][3] An effective recrystallization process follows a logical sequence:

  • Dissolution : The impure solid (the solute) is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Exclusion of Impurities : Impurities present in the crude material are managed in one of two ways: they are either completely insoluble in the hot solvent (and can be filtered out) or they are present in such small amounts that they remain dissolved in the solvent even after it cools.[2]

  • Crystal Formation : As the saturated solution is allowed to cool slowly, the solubility of the desired compound decreases, leading to a supersaturated state.[4] This drives the compound to crystallize out of the solution. The slow, ordered process of crystal lattice formation tends to naturally exclude the ill-fitting impurity molecules, which remain in the cold solvent (the "mother liquor").[2]

  • Isolation : The newly formed, purer crystals are then separated from the mother liquor by filtration.[2]

The success of this entire process hinges critically on the selection of an appropriate solvent system.

Pre-Protocol Directive: Strategic Solvent Selection

The choice of solvent is the most critical variable in developing a successful recrystallization protocol.[3] An ideal solvent must exhibit a specific set of characteristics, tailored to the compound being purified.

Characteristics of an Ideal Recrystallization Solvent
  • Differential Solubility : The solvent must dissolve the target compound (4-Chloro-3-ethylbenzoic acid) readily at elevated temperatures but poorly at low temperatures.[3][5] This temperature-dependent solubility gradient is the primary driver of the purification process.

  • Impurity Solubility : The solvent should either completely fail to dissolve the impurities at high temperatures or keep them fully dissolved at low temperatures.

  • Chemical Inertness : The solvent must not react with the compound being purified.[5]

  • Volatility : The solvent should have a relatively low boiling point to allow for its easy removal from the purified crystals via evaporation.[5][6]

  • Safety : The ideal solvent is non-toxic, non-flammable, and environmentally benign.[5]

For 4-Chloro-3-ethylbenzoic acid, its structure—containing a polar carboxylic acid group and a less polar chloro-ethyl substituted aromatic ring—suggests that polar solvents, particularly solvent mixtures, will be most effective. The principle of "like dissolves like" provides a useful starting point for solvent screening.[7]

Recommended Solvent Screening Protocol

Before committing to a large-scale purification, a small-scale solvent screening is essential.

  • Place approximately 20-30 mg of crude 4-Chloro-3-ethylbenzoic acid into several small test tubes.

  • To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, agitating after each addition. A good candidate will show poor solubility at this stage.

  • If the solid does not dissolve in ~1 mL of cold solvent, heat the mixture gently in a water bath towards the solvent's boiling point.

  • A suitable solvent will fully dissolve the solid when hot. Add the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

Solvent Candidate Boiling Point (°C) Polarity Rationale & Expected Behavior
Water100HighBenzoic acids often have low solubility in cold water but significantly higher solubility in hot water, making it a primary candidate.[8]
Ethanol78HighGood solvent for polar compounds. May be too effective at room temperature, but an ethanol/water mixture is highly promising.[9]
Methanol65HighSimilar to ethanol, likely a good solvent but may require co-mixing with an anti-solvent like water.
Acetone56Medium-HighA strong solvent that may dissolve the compound too readily, even when cold.
Toluene111LowThe non-polar nature makes it unlikely to be a good primary solvent for a carboxylic acid, but it could be useful in a mixed-solvent system.
Ethanol/Water 78-100TunableHighly Recommended System. Allows for fine-tuning of polarity. The compound is dissolved in hot ethanol, and water is added as an "anti-solvent" until the solution becomes cloudy (the cloud point), after which a few drops of hot ethanol are added to redissolve the solid. This creates a perfectly saturated solution for crystallization upon cooling.

Table 1: Candidate Solvents for Recrystallization Screening. An ethanol/water mixture is often an excellent starting point for aromatic carboxylic acids.

Detailed Experimental Protocol

This protocol assumes the use of an ethanol/water mixed solvent system, which is broadly effective for this class of compounds.

Materials and Equipment
  • Crude 4-Chloro-3-ethylbenzoic acid

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (decolorizing carbon, if needed)

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Powder funnel and fluted filter paper

  • Büchner funnel and flask

  • Vacuum source (aspirator or pump)

  • Heavy-walled vacuum tubing

  • Watch glass

  • Spatula

  • Melting point apparatus

Experimental Workflow Diagram

Recrystallization_Workflow Crude Crude Solid in Erlenmeyer Flask AddSolvent Add Minimum Hot Ethanol Crude->AddSolvent Dissolve Complete Dissolution on Hot Plate AddSolvent->Dissolve Charcoal Optional: Add Activated Charcoal Dissolve->Charcoal if colored HotFilter Hot Gravity Filtration Dissolve->HotFilter if clean Charcoal->HotFilter Cooling Slow Cooling to Room Temperature HotFilter->Cooling IceBath Cool in Ice-Water Bath Cooling->IceBath VacFilter Vacuum Filtration (Büchner Funnel) IceBath->VacFilter Wash Wash with Cold Ethanol/Water VacFilter->Wash MotherLiquor Discard Mother Liquor VacFilter->MotherLiquor Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for the purification of 4-Chloro-3-ethylbenzoic acid.

Step-by-Step Procedure
  • Dissolution: Place the crude 4-Chloro-3-ethylbenzoic acid into an appropriately sized Erlenmeyer flask with a magnetic stir bar. On a hot plate in a fume hood, add a small volume of ethanol and begin heating and stirring. Continue to add the minimum amount of hot ethanol required to fully dissolve the solid near the boiling point.[10]

  • Creating Saturation (Anti-Solvent Addition): Once the solid is fully dissolved in ethanol, begin adding hot deionized water dropwise to the solution until you observe persistent cloudiness (the cloud point). This indicates the solution is saturated. To this cloudy mixture, add a few drops of hot ethanol until the solution becomes clear again. This ensures you have a perfectly saturated solution at that temperature.

  • (Optional) Decolorization: If the hot solution is colored, it indicates the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly to prevent violent boiling, and add a small amount (a spatula tip) of activated charcoal.[2] Re-heat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Gravity Filtration: This step removes insoluble impurities and activated charcoal. Place a powder funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. To prevent premature crystallization in the funnel, it is crucial to keep the apparatus hot.[3] Pour the hot solution quickly through the fluted filter paper.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[11] Slow cooling is essential for the formation of large, high-purity crystals.[3] Rushing this step by placing the hot flask directly into an ice bath will cause the solid to precipitate rapidly, trapping impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the now cold mother liquor.[11]

  • Isolation by Vacuum Filtration: Set up a Büchner funnel with a piece of filter paper that fits flatly inside, connected to a vacuum flask. Wet the filter paper with a small amount of the cold ethanol/water solvent mixture to ensure a good seal. Turn on the vacuum source and swirl the crystal-solvent slurry, then pour it into the center of the Büchner funnel.

  • Washing and Drying: While the vacuum is still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture. This removes any adhering mother liquor containing dissolved impurities. Allow the vacuum to pull air through the crystals for several minutes to help them dry. Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a vacuum oven at a low temperature.

Quality Control and Characterization

A successful purification must be validated.

  • Yield Calculation: Weigh the final, dried product and calculate the percent recovery:

    • Percent Recovery (%) = (Mass of Pure Product / Mass of Crude Product) x 100

  • Melting Point Analysis: This is the most common and immediate indicator of purity. A pure crystalline solid will have a sharp, narrow melting point range (typically < 1-2 °C).[12] Impurities tend to depress and broaden the melting point range. Compare the experimental melting point to the literature value.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
No Crystals Form Too much solvent was added; the solution is not saturated.Boil off some of the solvent to increase the concentration and allow it to cool again. If that fails, try scratching the inside of the flask with a glass rod at the solution's surface to provide a nucleation site.[11]
"Oiling Out" The solution is supersaturated above the compound's melting point, or the boiling point of the solvent is higher than the compound's melting point.Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool again more slowly. Ensure the chosen solvent's boiling point is below the compound's melting point.[6]
Low Recovery/Yield Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent wash.Use the minimum amount of solvent necessary. Ensure the filtration apparatus is pre-heated. Always wash crystals with a minimal amount of ice-cold solvent.
Colored Product The optional decolorization step with activated charcoal was skipped or insufficient charcoal was used.Re-dissolve the product and repeat the recrystallization, including the activated charcoal step.

References

  • Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • LabXchange. (2024, March 23). Lab Procedure: Recrystallization. [Link]

  • University of California, Davis. Recrystallization and Crystallization. [Link]

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • Slideshare. (2016, October 23). Experiment 4 purification - recrystallization of benzoic acid. [Link]

  • Florida A&M University. (2016, September 27). Lab Report Recrystallization. [Link]

  • Google Patents.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Alvarez, A. N. T. (2021). Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]

  • Google Patents.
  • ACS Publications. Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubChem. 4-Chloro-3-ethylbenzoic acid. [Link]

  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. [Link]

  • ResearchGate. (2008). Solubility of Benzoic Acid in Mixed Solvents. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. [Link]

  • PubChem. 3-Chloro-4-ethylbenzoic acid. [Link]

  • Canadian Science Publishing. Thermochemical behavior of dissolved carboxylic acid solutes: Solubilities of 3-methylbenzoic acid and 4-chlorobenzoic acid in organic solvents. [Link]

  • PubChem. 4-Chloro-3-methylbenzoic acid. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • Solubility of Things. 4-Chloro-3-nitrobenzoic acid. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 4-Chloro-3-ethylbenzoic Acid

[1]

Introduction: The Challenge of Selectivity

4-Chloro-3-ethylbenzoic acid (CAS: 42044-90-6) is a critical intermediate in the synthesis of PPAR agonists and other metabolic disease therapeutics.[1] Users frequently report yield issues ranging from 30% to 50% , often accompanied by difficult-to-remove impurities.[1]

The core chemical challenge is chemoselectivity . In the most common synthetic route—oxidation of 4-chloro-3-ethyltoluene—distinguishing between the methyl group (target for oxidation) and the ethyl group (to be preserved) is thermodynamically difficult.[1] Standard conditions often lead to over-oxidation (degrading the ethyl group to a carboxyl, yielding 4-chloroisophthalic acid) or under-reaction .[1]

This guide provides a field-proven protocol to maximize yield (>85%) and purity, moving beyond standard textbook methods.

Module 1: Strategic Route Selection

Before optimizing your current setup, ensure you are using the correct route for your scale and purity requirements.

RouteMethodologyProsConsRecommendation
A. Selective Oxidation Oxidation of 4-chloro-3-ethyltolueneScalable, cheap starting materials.[1]High Risk : Ethyl group degradation.[1] Requires precise control.[1]Best for Process Scale (if optimized).[1]
B. Nitrile Hydrolysis Hydrolysis of 4-chloro-3-ethylbenzonitrileHigh Fidelity : Ethyl group is untouched.[1] High yield (>90%).Requires nitrile precursor (multi-step synthesis).[1]Best for Lab/Medicinal Chemistry .
C. Grignard/Lithiation Lithiation of 1-bromo-4-chloro-3-ethylbenzene + CO₂High regioselectivity.[1]Air/moisture sensitive; expensive starting material.[1]Use only if Route A/B fail.

Module 2: The "Gold Standard" Protocol (Selective Oxidation)

If you are committed to the oxidation route (Route A), you cannot use standard "refluxing KMnO₄" conditions. You must use a Phase-Transfer Catalyzed (PTC) approach or a Moderated System to prevent ethyl degradation.[1]

Optimized Protocol: Pyridine-Moderated Permanganate Oxidation

Principle: Pyridine acts as a co-solvent and moderator, stabilizing the intermediate manganese species and preventing the aggressive attack on the secondary benzylic hydrogens of the ethyl group.

Reagents:

  • Substrate: 4-Chloro-3-ethyltoluene (1.0 eq)[1]

  • Oxidant: KMnO₄ (2.2 - 2.5 eq) — Do not use large excess.[1]

  • Solvent: Pyridine / Water (2:1 ratio)[1]

  • Workup: HCl (conc), Sodium Bisulfite (NaHSO₃), Ethyl Acetate.[1]

Step-by-Step Methodology:

  • Setup : In a 3-neck flask equipped with a mechanical stirrer and thermometer, dissolve 4-chloro-3-ethyltoluene (10 g) in Pyridine (60 mL) and Water (30 mL).

  • Controlled Addition : Heat the mixture to 60°C (Do NOT reflux yet). Add KMnO₄ solid in small portions over 2 hours.

    • Why? Batch addition keeps the instantaneous oxidant concentration low, favoring the more reactive methyl group over the ethyl group.

  • Reaction Monitoring : Stir at 70-80°C. Monitor via HPLC/TLC every 30 mins.

    • End Point: Stop when starting material is <5%. Do not wait for 0%. Prolonged heating attacks the ethyl group.

  • Quench : Cool to room temperature. Filter off the MnO₂ precipitate (brown solid).[1] Wash the pad with hot water.

  • Workup (Critical for Purity) :

    • Combine filtrates and distill off the Pyridine (azeotrope with water).

    • Acidify the remaining aqueous solution to pH 1 with HCl .

    • Add NaHSO₃ solution to reduce any residual MnO₂/Mn(VII) (turns solution clear).[1]

    • The product will precipitate as a white solid.[2][3] Filter and wash with cold water.[1][4][5]

  • Purification : Recrystallize from Ethanol/Water (1:1) .

    • Yield Target: 75-85%.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: I see a major impurity at RRT 0.8 (HPLC) that resists crystallization. What is it?

Diagnosis: This is likely 4-chloroisophthalic acid .[1] Cause: Over-oxidation.[1] You oxidized both the methyl and the ethyl group. Solution:

  • Immediate Fix: Reduce reaction temperature by 10°C.

  • Process Fix: Reduce KMnO₄ equivalents from 3.0+ to 2.2.

  • Purification: This impurity is a di-acid.[1] It is much more soluble in water than your mono-acid product.[1] Wash your crude solid thoroughly with warm water (pH 3-4) .[1] The di-acid will dissolve; your product will remain.[1]

Q2: My yield is low (<40%), and I have a lot of unreacted starting material.

Diagnosis: Phase transfer limitation. The toluene substrate is not dissolving in the aqueous oxidant. Solution:

  • Add a Phase Transfer Catalyst (PTC): Add Cetyltrimethylammonium bromide (CTAB) or TBAB (1-2 mol%).[1] This pulls the permanganate into the organic phase, accelerating the reaction without requiring harsh temperatures.

Q3: The product melting point is broad (e.g., 185-192°C instead of ~197°C).

Diagnosis: Isomer contamination (likely 2-chloro-3-ethylbenzoic acid or 4-chloro-2-ethylbenzoic acid ). Cause: Impure starting material.[1] Commercial "4-chloro-3-ethyltoluene" often contains 5-10% isomers.[1] Solution:

  • Feedstock Check: GC-MS your starting material.[1] If isomer content >2%, purify the starting material by distillation first.

  • Recrystallization: Use Toluene for recrystallization.[1] The para-chloro isomer (your target) typically packs better and crystallizes out, leaving ortho-isomers in the mother liquor.

Module 4: Process Visualization

The following diagram illustrates the "Happy Path" (Selective Oxidation) versus the "Sad Path" (Over-oxidation) to help you visualize the control points.

SynthesisPathcluster_workupPurification StrategyStartStart: 4-Chloro-3-ethyltolueneReactionReaction: KMnO4 / Pyridine / 70°CStart->Reaction OxidationTargetTarget: 4-Chloro-3-ethylbenzoic acid(Methyl -> COOH, Ethyl Intact)Reaction->Target Controlled (2.2 eq KMnO4)OverOxImpurity: 4-Chloroisophthalic acid(Ethyl -> COOH)Reaction->OverOx Over-heating (>90°C)Excess OxidantUnderOxImpurity: 4-Chloro-3-ethylbenzyl alcoholReaction->UnderOx Incomplete(<1.5 eq KMnO4)FilterFilter MnO2Target->FilterAcidifyAcidify pH 1Filter->AcidifyRecrystRecrystallize (Ethanol/Water)Acidify->Recryst

Caption: Figure 1.[1][2] Selectivity landscape of the oxidation reaction. Green path indicates optimal kinetic control.[1]

Module 5: Comparison of Quantitative Data

ParameterStandard KMnO₄ (Reflux)Optimized Pyridine/KMnO₄ Nitrile Hydrolysis (Route B)[1]
Yield 45 - 55%75 - 85% 90 - 95%
Purity (HPLC) 85 - 90%>98% >99%
Ethyl Loss High (~20% to di-acid)Low (<2%) None
Cost/Gram LowMedium (Pyridine recovery req.)[1]High (Precursor cost)

References

  • Preparation of 4-ethylbenzoic acid by selective oxidation. Journal of Basic Sciences, 2024.[1] (Demonstrates selectivity principles for ethyl-toluene systems).[1]

  • Synthesis of Chloro-Substituted Benzoic Acids. BenchChem Technical Support, 2025. (General protocols for chlorobenzoic acid derivatives).[1]

  • Separation of Isomeric Chlorobenzoic Acids. US Patent 2546545A. (Foundational techniques for separating ortho/para isomers).[1]

  • 4-Chloro-3-ethylbenzoic acid Property Data. PubChem CID 21412279. (Physical properties and identifiers).

Preventing regioisomer formation in 4-Chloro-3-ethylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Regioisomer Formation & Process Optimization

Ticket ID: #CHEM-SUP-4C3E-ISO Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Isomer Trap"

Users frequently report difficulty isolating pure 4-chloro-3-ethylbenzoic acid (Target) due to the persistent formation of the 6-chloro regioisomer.[1][2] This is a fundamental issue of electrophilic aromatic substitution (EAS) kinetics.

If you are attempting direct chlorination of 3-ethylbenzoic acid , you are fighting a losing battle against thermodynamics and sterics.[1][2] The ethyl group (activator) directs ortho/para (positions 2, 4, 6), while the carboxyl group (deactivator) directs meta (position 5).[1][2] The resulting conflict favors the 6-position (para to ethyl, unhindered) over the desired 4-position (ortho to ethyl, sterically compressed).[1][2]

Immediate Recommendation: Stop direct chlorination.[2] Switch to the Oxidation Route (via 4-chloro-3-ethyltoluene) or the Sandmeyer Route (via 4-amino-3-ethylbenzoic acid) to guarantee regioselectivity.[1][2]

Module 1: Visualizing the Problem

The following diagram illustrates why direct chlorination fails to yield high purity and why the "Pre-Functionalized Skeleton" approach is superior.

G Start Starting Material: 3-Ethylbenzoic Acid DirectCl Route A: Direct Chlorination (The Trap) Start->DirectCl Cl2 / FeCl3 Isomer4 Target: 4-Chloro isomer (Minor Product due to sterics) DirectCl->Isomer4 Competes poorly Isomer6 Impurity: 6-Chloro isomer (Major Product - Para directing) DirectCl->Isomer6 Major Pathway Isomer2 Impurity: 2-Chloro isomer (Trace - Steric hindrance) DirectCl->Isomer2 AltStart Recommended Start: 4-Chloro-3-ethyltoluene Oxidation Route B: Oxidation (KMnO4 / Co-Mn) AltStart->Oxidation Retains regiochemistry FinalProduct Pure 4-Chloro-3-ethylbenzoic acid Oxidation->FinalProduct High Yield

Figure 1: Mechanistic comparison of Direct Chlorination (Route A) vs. Oxidation (Route B). Route A yields inseparable mixtures; Route B preserves the correct substitution pattern.

Module 2: Recommended Protocols

Protocol A: The Oxidation Route (Gold Standard)

Best for: Scalability and high purity.[2] Concept: The chlorine atom is installed before the carboxylic acid is formed, typically on a toluene precursor where separation of isomers (by distillation) is easier than separating solid benzoic acids.[2]

Reagents:

  • Precursor: 4-Chloro-3-ethyltoluene (Commercial or distilled from chlorotoluene mix).[1][2]

  • Oxidant: Potassium Permanganate (KMnO₄) or Co/Mn/Br catalyst (Air oxidation).[2]

  • Solvent: Pyridine/Water (1:[2]1) or t-Butanol/Water.[1][2]

Step-by-Step Workflow:

  • Setup: In a 3-neck flask equipped with a reflux condenser, dissolve 4-chloro-3-ethyltoluene (1.0 eq) in Pyridine:Water (1:1 v/v).

  • Addition: Heat to 95°C. Add KMnO₄ (2.5 eq) portion-wise over 2 hours.

    • Critical Control Point: Do not add all oxidant at once; the exotherm can cause "runaway" decarboxylation.[2]

  • Reflux: Maintain reflux for 4–6 hours until the purple color persists (indicating excess permanganate).

  • Quench: Add ethanol (few mL) to destroy excess KMnO₄ (turns brown MnO₂).[2]

  • Filtration: Filter hot through Celite to remove MnO₂.[1][2] Wash the pad with hot water.[2]

  • Isolation: Acidify the filtrate with HCl (to pH 1–2). The white precipitate is 4-Chloro-3-ethylbenzoic acid .[1][2]

  • Purification: Recrystallize from Ethanol/Water (80:20).

Data Validation:

Parameter Expected Value Troubleshooting
Yield 75–85% Low yield? Check for incomplete oxidation (TLC).
Melting Point 197–199°C Lower?[1][2] Isomer contamination or wet product.[2]

| Appearance | White Needles | Yellow?[1][2] Iron contamination or nitro-impurities.[1][2] |

Protocol B: The Sandmeyer Route (High Specificity)

Best for: Lab-scale synthesis when the toluene precursor is unavailable.[2] Concept: Uses 4-amino-3-ethylbenzoic acid to replace the amino group with chlorine via a diazonium salt.[1][2]

Step-by-Step Workflow:

  • Diazotization: Dissolve 4-amino-3-ethylbenzoic acid in 10% HCl. Cool to 0–5°C. Add NaNO₂ (1.1 eq) dropwise.

    • Check: Starch-iodide paper should turn blue immediately.[1][2]

  • Sandmeyer: Prepare a solution of CuCl (1.2 eq) in conc. HCl. Add the cold diazonium solution slowly to the CuCl solution at 0°C.

  • Heating: Allow to warm to room temperature, then heat to 60°C for 1 hour to ensure N₂ evolution is complete.

  • Workup: Cool and filter the precipitate.

Module 3: Troubleshooting & FAQs

Q1: I am forced to use direct chlorination of 3-ethylbenzoic acid. How can I maximize the 4-isomer?

A: This is highly discouraged, but if unavoidable:

  • Solvent: Use a polar solvent like Acetic Acid.[2]

  • Catalyst: Use Iodine (I₂) as a co-catalyst with FeCl₃.[2]

  • Temperature: Keep it cold (< 0°C). Higher temperatures increase the thermodynamic product (6-chloro).[2]

  • Purification: You must perform fractional crystallization.[2] The 4-chloro isomer is generally less soluble in non-polar solvents (like Hexane/Benzene) than the 6-chloro isomer due to better crystal packing (symmetry).[2]

Q2: My oxidation product (Protocol A) has a melting point of 185°C (too low). Why?

A: You likely have incomplete oxidation .[2]

  • Diagnosis: Run TLC.[2] If you see a spot with higher Rf than the acid, it is likely the intermediate aldehyde or alcohol.[1][2]

  • Fix: Re-dissolve the crude solid in NaOH, add 0.5 eq KMnO₄, and reflux for another 2 hours.

Q3: Can I use Friedel-Crafts ethylation on 4-chlorobenzoic acid?

A: No. The carboxylic acid group is strongly deactivating.[1][2] Friedel-Crafts alkylation fails on deactivated rings.[1][2] You would need to protect the acid (as an oxazoline or ester) and use harsh conditions, which often leads to chlorine migration or polymerization.[2]

Module 4: Reference Data & Citations

Physical Properties:

  • Molecular Weight: 184.62 g/mol [1][2][3]

  • Melting Point: 197°C [1]

  • pKa: ~4.04 (Predicted) [1][2][4]

References:

  • ChemicalBook. (2025).[2] 4-Chloro-3-ethylbenzoic acid Properties and Suppliers.[1][2][3][4]Link[2]

  • PubChem. (2025).[2][5] 4-Chloro-3-ethylbenzoic acid Compound Summary. National Library of Medicine.[2] Link

  • Maki, T., & Takeda, K. (2002).[1][2][6][7] Benzoic Acid and Derivatives.[2][3][6][7][8][9][10][11][12] Ullmann's Encyclopedia of Industrial Chemistry.[2][7] (General oxidation protocols). Link[2]

  • Gassman, P. G., et al. (1977).[1][2] Specific synthesis of substituted benzoates via amino-intermediates.[1][2] Organic Syntheses, 56,[1][2] 15. (Sandmeyer logic). Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling chlorinated aromatics.

Sources

Characterization of unexpected byproducts in 4-Chloro-3-ethylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-ethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, with a focus on identifying and characterizing unexpected byproducts. Our goal is to provide you with the in-depth technical guidance necessary to troubleshoot common issues, optimize your reaction conditions, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to 4-Chloro-3-ethylbenzoic acid?

A common and effective route involves a two-step process:

  • Friedel-Crafts Acylation: Ethylbenzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-ethylacetophenone.[1][2]

  • Oxidation: The resulting 4-ethylacetophenone is then oxidized to 4-Chloro-3-ethylbenzoic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) followed by chlorination.[3][4]

Q2: What are some of the most common unexpected byproducts in this synthesis?

Unexpected byproducts can arise from several sources, including side reactions during the Friedel-Crafts acylation and incomplete or over-oxidation. Common byproducts include:

  • Isomers of 4-ethylacetophenone: Ortho and meta isomers can form during the acylation step.[1]

  • Di-acylated products: The activated ring of the mono-acylated product can sometimes undergo a second acylation.

  • Unreacted starting materials: Incomplete reactions will leave residual ethylbenzene or 4-ethylacetophenone.

  • Over-oxidation products: Harsh oxidation conditions can lead to the cleavage of the ethyl group or other degradations.

  • Chlorinated isomers: During the chlorination step, chlorine may substitute at different positions on the aromatic ring.

Q3: What analytical techniques are best for identifying these byproducts?

A combination of chromatographic and spectroscopic methods is essential for the unambiguous identification of byproducts:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile compounds and providing information on their molecular weight and fragmentation patterns.[1][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or thermally labile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the precise determination of isomer ratios and the identification of unknown structures.[6][7][8]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your synthesis.

Issue 1: Low Yield of 4-Ethylacetophenone in Friedel-Crafts Acylation

Q: My Friedel-Crafts acylation reaction is resulting in a low yield of the desired para isomer. What are the likely causes and how can I optimize the reaction?

A: Low yields in Friedel-Crafts acylation are often due to side reactions or suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:

Causality: The ethyl group on ethylbenzene is an ortho-, para-directing activator. While the para position is sterically favored, the formation of the ortho and meta isomers can occur, especially under non-ideal conditions.[1] Additionally, the product, 4-ethylacetophenone, is less reactive than the starting material, which helps prevent di-acylation. However, other side reactions can still lower the yield.[9]

Troubleshooting Steps:

  • Moisture Control: The aluminum chloride catalyst is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Temperature Control: The reaction is typically exothermic. Maintaining a low temperature (0-5 °C) during the addition of acetyl chloride can minimize the formation of undesired isomers and other byproducts.

  • Reagent Purity: Use high-purity starting materials. Impurities in ethylbenzene or acetyl chloride can lead to a host of side products.

  • Stoichiometry of Catalyst: An insufficient amount of AlCl₃ will result in incomplete conversion. Conversely, a large excess can promote side reactions. A molar ratio of 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent is a good starting point.

Experimental Protocol: Optimized Friedel-Crafts Acylation

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.2 eq) and a dry solvent (e.g., dichloromethane or carbon disulfide).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of ethylbenzene (1.0 eq) and acetyl chloride (1.1 eq) in the same dry solvent from the dropping funnel over 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly pouring it over crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Diagram: Friedel-Crafts Acylation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Flame-dry glassware Inert atmosphere (N2) Reagents Add AlCl3 and solvent Prep->Reagents Cooling Cool to 0 °C Reagents->Cooling Addition Slowly add ethylbenzene & acetyl chloride Cooling->Addition Stirring Stir at 0 °C, then RT Addition->Stirring Quench Quench with ice/HCl Stirring->Quench Extraction Extract & Wash Quench->Extraction Purification Distill or Chromatography Extraction->Purification Product 4-Ethylacetophenone Purification->Product

Caption: Optimized workflow for the Friedel-Crafts acylation of ethylbenzene.

Issue 2: Incomplete Oxidation or Formation of Byproducts During Oxidation

Q: The oxidation of 4-ethylacetophenone to 4-ethylbenzoic acid is not going to completion, or I am observing byproducts. How can I improve this step?

A: Incomplete oxidation or the formation of byproducts during the oxidation of an alkylbenzene side-chain is a common challenge. The benzylic position is susceptible to oxidation, but the reaction conditions must be carefully controlled.[10][11]

Causality: Strong oxidizing agents like potassium permanganate can cleave the entire alkyl side chain if the reaction is not controlled, leading to benzoic acid as a byproduct.[3] Incomplete oxidation will leave unreacted 4-ethylacetophenone. The presence of a benzylic hydrogen is crucial for this reaction to proceed.[10][11]

Troubleshooting Steps:

  • Reaction Temperature: The oxidation is typically carried out at elevated temperatures. However, excessively high temperatures can lead to over-oxidation and degradation. A temperature range of 80-100 °C is generally effective.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC or LC-MS is crucial to determine the point of completion.

  • pH Control: The oxidation with KMnO₄ is often performed under basic conditions. After the reaction, acidification is necessary to protonate the carboxylate and precipitate the benzoic acid derivative.[3]

  • Stoichiometry of Oxidant: Use a sufficient excess of potassium permanganate to ensure complete conversion of the starting material. A molar ratio of 2.5 to 3.0 equivalents of KMnO₄ is a good starting point.

Experimental Protocol: Controlled Oxidation of 4-Ethylacetophenone

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethylacetophenone (1.0 eq) in a mixture of water and a co-solvent like pyridine or tert-butanol.

  • Add sodium carbonate or sodium hydroxide to make the solution basic.

  • Heat the solution to 80-90 °C.

  • Slowly add a solution of potassium permanganate (2.5 eq) in water in portions. The purple color of the permanganate should disappear as it is consumed.

  • After the addition is complete, continue heating and stirring until the reaction is complete (as determined by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide byproduct.

  • Wash the filter cake with hot water.

  • Cool the combined filtrate in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~2.

  • Collect the precipitated 4-ethylbenzoic acid by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) for further purification if necessary.

Table 1: Common Byproducts in the Oxidation Step and Their Identification

Potential ByproductIdentification MethodKey Diagnostic Signals
Unreacted 4-EthylacetophenoneGC-MS, ¹H NMRPresence of acetyl methyl protons (~2.5 ppm) in ¹H NMR.
Benzoic AcidLC-MS, ¹H NMRAbsence of ethyl group signals in ¹H NMR.
4-Ethyl-α-hydroxyacetophenoneLC-MS, ¹H NMRPresence of a methine proton signal (~5.0 ppm) and a hydroxyl proton signal.
Issue 3: Characterization of an Unknown Impurity

Q: I have an unknown peak in my GC-MS/LC-MS analysis of the final 4-Chloro-3-ethylbenzoic acid product. How do I go about identifying it?

A: The systematic characterization of an unknown impurity requires a combination of analytical techniques and a logical deductive process.

Causality: The impurity could be an isomer formed during chlorination, a byproduct from one of the preceding steps that carried through, or a degradation product.

Workflow for Impurity Identification:

Diagram: Impurity Identification Workflow

G Start Unknown Peak Observed in GC-MS/LC-MS MS_Analysis Analyze Mass Spectrum: - Molecular Ion (M+) - Isotopic Pattern (Cl) - Fragmentation Pattern Start->MS_Analysis NMR_Analysis Isolate Impurity (e.g., Prep-HPLC) Acquire ¹H and ¹³C NMR Start->NMR_Analysis If isolatable Structure_Hypothesis Propose Potential Structures Based on MS and NMR Data MS_Analysis->Structure_Hypothesis NMR_Analysis->Structure_Hypothesis Confirmation Confirm Structure: - 2D NMR (COSY, HMQC/HSQC) - Synthesis of Standard Structure_Hypothesis->Confirmation Final_ID Impurity Identified Confirmation->Final_ID

Caption: A systematic workflow for the identification of an unknown impurity.

Step-by-Step Guide to Impurity Identification:

  • Mass Spectrometry (MS) Analysis:

    • Molecular Ion: Determine the molecular weight of the impurity from the molecular ion peak in the mass spectrum.

    • Isotopic Pattern: Look for the characteristic isotopic pattern of chlorine (M+ and M+2 peaks in an approximate 3:1 ratio) to confirm if the impurity is chlorinated.

    • Fragmentation Pattern: Analyze the fragmentation pattern to deduce structural motifs. For example, the loss of a carboxylic acid group or an ethyl group can provide valuable clues.

  • Isolation and NMR Spectroscopy:

    • If the impurity is present in a sufficient quantity, isolate it using preparative HPLC or column chromatography.

    • Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, will provide detailed information about the connectivity of atoms.[12]

    • For complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used to establish correlations between protons and carbons.

  • Hypothesize and Confirm:

    • Based on the MS and NMR data, and considering the reaction pathway, propose one or more potential structures for the impurity.

    • If possible, confirm the structure by synthesizing an authentic sample of the proposed compound and comparing its analytical data (retention time, mass spectrum, NMR spectra) with that of the impurity.

References

  • Synthesis and Characterization of 4-Ethylbenzophenone. (2015).
  • Synthesis routes of 4-Chloro-3-chlorosulfonylbenzoic acid - Benchchem.
  • An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid - Benchchem.
  • Friedel Crafts Reaction - sathee jee.
  • innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. (2024).
  • A--Preparation of 4-chloro-3-nitrobenzoic acid - PrepChem.com.
  • Using NMR to identify and characterize natural products | Request PDF - ResearchGate. (2012).
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018).
  • Aromatic Side Chain Oxidation to Carboxylic Acid - YouTube. (2019).
  • 4-Chloro-3-ethylbenzoic acid | C9H9ClO2 | CID 21412279 - PubChem.
  • 4-Chloro-3-ethylbenzoic acid | 42044-90-6 - ChemicalBook.
  • Major product of chlorination of ethyl benzene is:A. m-chloroethyl be - askIITians.
  • friedel-crafts acylation of benzene.
  • Introducing Small Rings into Farnesyl Pyrophosphates Paves the Way for the Enzymatic Generation of Unnatural Sesquiterpene Scaffolds - ACS Publications. (2022).
  • Ethylbenzene Oxidation in the Presence of Acetic Anhydride - ResearchGate. (2005).
  • Structural characterisation of natural products by means of quantum chemical calculations of NMR parameters: new insights - Organic Chemistry Frontiers (RSC Publishing). (2021).
  • Major product of chlorination of ethyl benzene is A class 11 chemistry CBSE - Vedantu.
  • 16.3: Reactions of alkylbenzenes - Chemistry LibreTexts. (2020).
  • Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. (2018).
  • how to avoid impurities in the synthesis of 4-chloro-3-nitro-5-sulfamoylbenzoic acid - Benchchem.
  • Benzene - Wikipedia.
  • 153 CHM2211 Reactions at Benzylic Position Oxidation of Alkyl Groups to Carboxylic Acids - YouTube. (2021).
  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022).
  • Structure Elucidation from Spectroscopic Data in Organic Chemistry - YouTube. (2019).
  • Ethylbenzene to benzoic acid - askIITians.
  • major product of chlorination of ethyl benzene is​ - Brainly.in. (2019).
  • A Major product of chlorination of ethyl benzene is class 12 chemistry CBSE - Vedantu.

Sources

Technical Support Center: HPLC Optimization for 4-Chloro-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #HPLC-4C3E-OPT Assigned Specialist: Senior Application Scientist

Executive Summary: The Challenge of Positional Isomers

Welcome to the technical support hub for 4-Chloro-3-ethylbenzoic acid . Analyzing this molecule presents a dual challenge common to substituted aromatics:

  • Acidity: With a predicted pKa of ~4.04, the molecule exists in equilibrium between its neutral and ionized forms at standard chromatographic pH levels, leading to peak retention instability.

  • Positional Isomerism: Differentiating the target analyte from potential synthesis byproducts (e.g., 3-chloro-4-ethylbenzoic acid or 2-chloro-5-ethylbenzoic acid) requires maximizing selectivity (

    
    ) beyond simple hydrophobicity.
    

This guide moves beyond basic protocols to explain the causality of separation, ensuring you can troubleshoot and validate your method autonomously.

Core Method Parameters (The "Why" & "How")

Critical Parameter 1: pH Control & Ion Suppression

The Science: To retain an acidic analyte like 4-chloro-3-ethylbenzoic acid on a reversed-phase column, it must be in its neutral (protonated) state. If the mobile phase pH is near the pKa (approx 4.0), the analyte splits between ionized (hydrophilic, elutes fast) and neutral (hydrophobic, elutes slow) forms, causing split peaks or severe tailing.

  • Directive: You must operate at 2 pH units below the pKa .

  • Target pH: 2.0 – 2.5.

  • Buffer Choice: Phosphoric acid (0.1%) or Formic acid (0.1%). Avoid acetate buffers here as their buffering capacity is weak below pH 3.8.

Critical Parameter 2: Stationary Phase Selection (Selectivity)

The Science: Standard C18 columns separate based on hydrophobicity (LogP). However, positional isomers of chlorobenzoic acid often have identical LogP values. You need a mechanism that interacts with the electron density of the aromatic ring.

  • Recommendation: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase.

  • Mechanism: These phases utilize

    
     interactions.[1] The position of the electron-withdrawing chlorine atom alters the electron density of the benzene ring differently for each isomer, allowing the Phenyl/PFP column to "see" the difference where a C18 cannot.
    

Optimized Experimental Protocol

The following protocol is designed as a starting point for validation.

Chromatographic Conditions
ParameterSpecificationRationale
Column Phenyl-Hexyl or PFP, 150 x 4.6 mm, 3.5 µmMaximizes

selectivity for isomer separation.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.6)Suppresses ionization of the carboxylic acid group.
Mobile Phase B Methanol + 0.1% Formic AcidMethanol promotes

interactions better than Acetonitrile.
Flow Rate 1.0 mL/minStandard backpressure management.
Temperature 35°CImproves mass transfer and reduces peak width.
Detection UV @ 235 nmChlorobenzoic acids have strong absorbance here.
Injection Vol 5 - 10 µLPrevent column overload which causes fronting.
Gradient Profile
Time (min)% Mobile Phase BEvent
0.040%Initial equilibration.
10.070%Linear ramp to elute isomers.
12.095%Wash strongly retained impurities.
12.140%Return to initial conditions.
15.040%Re-equilibration (Critical).

Troubleshooting & FAQs

Q1: My peaks are tailing significantly (As > 1.5). Is the column dead?

Diagnosis: Likely not. Tailing in acidic compounds is usually caused by "secondary interactions" where the acidic analyte binds to residual silanols (Si-OH) on the silica surface, or the pH is too close to the pKa. Action Plan:

  • Check pH: Ensure MP A is pH < 2.5.

  • Increase Ionic Strength: Add 20mM Ammonium Formate to MP A. This "masks" the silanols.

  • Switch Column: Ensure you are using an "End-capped" column (e.g., "Eclipse Plus" or "XBridge"), which chemically blocks active silanol sites.

Q2: I cannot separate the 3-ethyl from the 4-ethyl isomer.

Diagnosis: You have a selectivity issue. Your current phase treats both isomers as equally hydrophobic. Action Plan:

  • Change Solvent: Switch from Acetonitrile to Methanol. Methanol allows the analyte to interact more freely with the phenyl rings on the stationary phase.

  • Change Temperature: Lower the temperature to 25°C. Higher temperatures can sometimes "average out" the subtle steric differences needed for separation.

Q3: Retention times are drifting to shorter times.

Diagnosis: This often indicates "phase collapse" (if using 100% aqueous) or inadequate equilibration. Action Plan:

  • Check Equilibration: Are you allowing 5-10 column volumes between injections? (See "Re-equilibration" in the gradient table).

  • Check pH Stability: If using volatile buffers (Formic acid), the pH in the reservoir can shift over 24 hours. Prepare fresh mobile phase daily.

Visual Logic & Workflows

Workflow 1: Column Selection Decision Tree

Use this logic flow to select the correct stationary phase based on your specific separation needs.

ColumnSelection Start START: Select Stationary Phase IsomersPresent Are Positional Isomers Present? Start->IsomersPresent StandardC18 Use C18 (End-capped) Focus: Hydrophobicity IsomersPresent->StandardC18 No (Only impurities) PiPiNeeded Pi-Pi Interaction Required IsomersPresent->PiPiNeeded Yes (e.g., 3-ethyl vs 4-ethyl) SolventChoice Mobile Phase Solvent? PiPiNeeded->SolventChoice PhenylHexyl Use Phenyl-Hexyl (Best with Methanol) SolventChoice->PhenylHexyl Methanol Preferred PFP Use PFP (Pentafluorophenyl) (Best for Halogenated Aromatics) SolventChoice->PFP Acetonitrile Preferred

Caption: Decision matrix for selecting the optimal stationary phase based on isomer presence and solvent choice.

Workflow 2: Troubleshooting Peak Tailing

Follow this systematic approach to resolve peak asymmetry issues.

TailingTroubleshoot Problem Problem: Peak Tailing (As > 1.5) CheckPH Step 1: Check Mobile Phase pH Problem->CheckPH PHAction Adjust pH to < 2.5 (Suppress Ionization) CheckPH->PHAction pH > 3.0? CheckCol Step 2: Check Column Type CheckPH->CheckCol pH is OK ColAction Switch to High-Purity End-Capped Silica CheckCol->ColAction Old/Type-A Silica? CheckLoad Step 3: Check Mass Load CheckCol->CheckLoad Column is New LoadAction Dilute Sample (Prevent Overload) CheckLoad->LoadAction Conc > 1mg/mL?

Caption: Step-by-step diagnostic flow for resolving peak tailing in acidic analytes.

References

  • PubChem. (2025).[2] 4-Chloro-3-ethylbenzoic acid (Compound Summary).[3][4] National Library of Medicine. [Link]

  • Agilent Technologies. (2023). Tips and Tricks of HPLC System Troubleshooting: Peak Tailing. Agilent Technical Support. [Link]

  • Element Lab Solutions. (2025).[5] Peak Tailing in HPLC: Causes and Solutions.[Link]

  • Waters Corporation. (2018). Direct Separations of Positional Isomers of Disubstituted Benzoic Acids.[6] Waters Application Notes. [Link]

Sources

Stability of 4-Chloro-3-ethylbenzoic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 4-Chloro-3-ethylbenzoic Acid

Welcome to the technical support center for 4-Chloro-3-ethylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth answers to common questions and troubleshooting advice for experiments involving this compound. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of 4-Chloro-3-ethylbenzoic acid throughout your research.

Frequently Asked Questions (FAQs)

This section addresses general inquiries regarding the handling, storage, and inherent stability of 4-Chloro-3-ethylbenzoic acid.

Q1: What are the recommended storage conditions for 4-Chloro-3-ethylbenzoic acid?

A1: To maintain its integrity, 4-Chloro-3-ethylbenzoic acid should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2][3] It is crucial to protect it from direct sunlight and sources of heat or ignition.[1][2] Storing the compound under these conditions minimizes the risk of thermal and photolytic degradation.

Q2: What substances are incompatible with 4-Chloro-3-ethylbenzoic acid?

A2: 4-Chloro-3-ethylbenzoic acid is incompatible with strong oxidizing agents (like peroxides, perchlorates, and nitrates), strong bases (such as sodium hydroxide), and strong reducing agents.[4][5][6] Contact with these substances can lead to vigorous reactions and decomposition of the compound.

Q3: How does pH affect the stability and solubility of 4-Chloro-3-ethylbenzoic acid?

A3: As a carboxylic acid, the pH of the solution significantly influences the ionization state of 4-Chloro-3-ethylbenzoic acid. In acidic conditions (low pH), it will predominantly exist in its neutral, protonated form, which is generally less soluble in aqueous media. As the pH increases (alkaline conditions), it will deprotonate to form the more water-soluble carboxylate salt. For analytical procedures like HPLC, maintaining a stable, buffered pH (e.g., around 2.5) is essential to ensure the compound is in a single, consistent form, which prevents unpredictable shifts in retention time and poor peak shape.[7]

Q4: What is the thermal stability of 4-Chloro-3-ethylbenzoic acid?

Q5: Is 4-Chloro-3-ethylbenzoic acid sensitive to light?

A5: There is no specific public data on the photostability of 4-Chloro-3-ethylbenzoic acid. However, as a general precaution for aromatic compounds used in pharmaceutical development, exposure to light should be minimized. According to ICH guideline Q1B, photostability testing involves exposing the substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-ultraviolet (UV) energy.[9][10] It is recommended to handle the compound in amber vials or under low-light conditions to prevent potential photolytic degradation.

Troubleshooting Guide

This section provides solutions to specific experimental issues you might encounter.

Q1: I am observing unexpected peaks in my HPLC analysis after a reaction. Could this be degradation of the 4-Chloro-3-ethylbenzoic acid?

A1: Yes, the appearance of new peaks is a strong indicator of degradation. The stability of 4-Chloro-3-ethylbenzoic acid can be compromised under certain reaction conditions.

  • Causality:

    • Thermal Stress: If your reaction was conducted at high temperatures (above 150°C), you might be observing thermal degradation products.[8]

    • Chemical Incompatibility: The use of strong oxidizing agents or strong bases in your reaction mixture can lead to the degradation of the aromatic ring or the carboxylic acid group.[4][5]

    • Potential Degradation Pathways: Common degradation pathways for chlorobenzoic acids include hydroxylation of the aromatic ring and decarboxylation (loss of the COOH group).[8][11] For example, degradation of 4-chlorobenzoic acid has been shown to produce byproducts like 4-chlorohydroxybenzoic acid.[12]

  • Troubleshooting Steps:

    • Run a Control: Subject a sample of 4-Chloro-3-ethylbenzoic acid to the same reaction conditions (solvent, temperature, time) but without other reactants. Analyze the result by HPLC to see if the degradation is caused by the conditions themselves.

    • Analyze the Byproducts: If possible, use techniques like LC-MS to identify the mass of the unexpected peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest hydroxylation).

    • Modify Reaction Conditions: If thermal stress is suspected, try running the reaction at a lower temperature. If chemical incompatibility is the issue, consider using milder reagents.

Q2: My reaction yield is consistently low, and I suspect the 4-Chloro-3-ethylbenzoic acid is degrading during the process. How can I confirm this and establish its stability limits?

A2: A systematic forced degradation study is the most effective way to determine the stability of your compound under your specific experimental conditions.

  • Experimental Protocol: Forced Degradation Study

    • Preparation: Prepare several solutions of 4-Chloro-3-ethylbenzoic acid in your reaction solvent at a known concentration.

    • Stress Conditions: Expose each solution to a different stress condition:

      • Thermal: Heat at various temperatures (e.g., 60°C, 80°C, 100°C) for a set period.

      • Acidic: Add a small amount of acid (e.g., 0.1 M HCl) and incubate at room temperature.

      • Basic: Add a small amount of base (e.g., 0.1 M NaOH) and incubate at room temperature.

      • Oxidative: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂) and incubate at room temperature.

      • Photolytic: Expose a solution to a calibrated light source as per ICH Q1B guidelines.[9] Keep a control sample wrapped in aluminum foil to exclude light.

    • Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

    • HPLC Analysis: Analyze each aliquot using a validated, stability-indicating HPLC method.[13] This method should be able to separate the parent compound from any potential degradation products.

    • Quantification: Calculate the percentage of remaining 4-Chloro-3-ethylbenzoic acid at each time point for each condition.

  • Data Interpretation: The results will clearly show which conditions cause your compound to degrade, helping you to modify your experimental setup to avoid those limits.

Below is a workflow to guide your troubleshooting process.

Caption: Workflow for troubleshooting unexpected experimental results.

Q3: What are the potential degradation pathways for 4-Chloro-3-ethylbenzoic acid?

A3: Based on the known reactivity of similar aromatic carboxylic acids, the following are plausible degradation pathways:

  • Decarboxylation: This involves the loss of the carboxylic acid group as CO₂, particularly under high heat.[8]

  • Hydroxylation: The aromatic ring can be hydroxylated, especially under oxidative conditions.[12]

  • Dehalogenation: The chlorine atom could potentially be removed under certain reductive conditions.

The diagram below illustrates these potential transformations.

G cluster_degradation Potential Degradation Pathways parent 4-Chloro-3-ethylbenzoic Acid decarboxylation Decarboxylation Product (e.g., 1-Chloro-2-ethylbenzene) parent->decarboxylation Heat hydroxylation Hydroxylation Product (e.g., 4-Chloro-3-ethyl-hydroxybenzoic acid) parent->hydroxylation Oxidation dehalogenation Dehalogenation Product (e.g., 3-Ethylbenzoic acid) parent->dehalogenation Reduction

Caption: Potential degradation pathways for 4-Chloro-3-ethylbenzoic acid.

Data Summary: Stability Testing Parameters

The following table summarizes the recommended conditions for a forced degradation study, based on ICH guidelines and chemical principles.

Stress ConditionReagent/ParameterTypical ConditionsPotential Outcome
Thermal Temperature60°C - 100°C in solution or as solidDecarboxylation, release of HCl[4][8]
Acidic Hydrolysis 0.1 M HClRoom Temperature or elevated temp.Generally stable, monitor for minor changes
Basic Hydrolysis 0.1 M NaOHRoom TemperaturePotential for ring modifications
Oxidation 3% H₂O₂Room TemperatureRing hydroxylation[12]
Photolytic Visible & UV Light≥ 1.2 million lux hours, ≥ 200 W h/m²Photodegradation, discoloration

References

  • SAFETY DATA SHEET for 4-Chloro-3-nitrobenzoic acid. (2025). Provided by grounding source.
  • SAFETY DATA SHEET for a related compound. (n.d.). Fisher Scientific. Provided by grounding source.
  • Effect of pH on the retention time of 4-chloro-3-nitro-5-sulfamoylbenzoic acid in RP-HPLC. (n.d.). Benchchem. Provided by grounding source.
  • Degradation of benzoic acid and its derivatives in subcritical water. (2010). PubMed. Retrieved February 7, 2026, from [Link]

  • Benzoic Acid – Uses and Safety. (2015). VelocityEHS. Retrieved February 7, 2026, from [Link]

  • 4-Chloro-3-ethylbenzoic acid | C9H9ClO2 | CID 21412279 - PubChem. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. (1996). PubMed. Retrieved February 7, 2026, from [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Provided by grounding source.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. Retrieved February 7, 2026, from [Link]

  • Hydrothermal stability of aromatic carboxylic acids | Request PDF. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Safety Data Sheet: Benzoic acid. (n.d.). Carl ROTH. Provided by grounding source.
  • Degradation pathway for 3-chlorobenzoic acid by... - ResearchGate. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Degradation of 4-Chlorobenzoïc Acid in a Thin Falling Film Dielectric Barrier Discharge Reactor | Request PDF. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. (n.d.). Provided by grounding source.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (1996). ICH. Retrieved February 7, 2026, from [Link]

  • Analytical Techniques In Stability Testing | Separation Science. (n.d.). Separation Science. Retrieved February 7, 2026, from [Link]

  • SDS of Benzoic Acid: Important Data and Information Collected. (2023). Provided by grounding source.
  • Photostability testing theory and practice - Q1 Scientific. (2021). Q1 Scientific. Retrieved February 7, 2026, from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Chromatography Online. Retrieved February 7, 2026, from [Link]

  • Safety Data Sheet Benzoic acid Revision 5, Date 14 Nov 2022. (2022). Redox. Provided by grounding source.

Sources

Validation & Comparative

Purity Assessment of 4-Chloro-3-ethylbenzoic Acid: A Comparative Guide to Titration vs. HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, 4-Chloro-3-ethylbenzoic acid (CAS: 42044-90-6) serves as a critical building block. Its quality control presents a common analytical dichotomy: the need for absolute assay (mass balance) versus relative purity (impurity profile).

While High-Performance Liquid Chromatography (HPLC) is the industry standard for identifying specific impurities, it often lacks the precision required for establishing the absolute assay of a starting material. This guide objectively compares Potentiometric Titration against Manual Titration and HPLC, demonstrating why potentiometric titration is the superior method for Assay Determination (>99.5% precision), while HPLC remains essential for Impurity Profiling .

Molecule Profile & Solubility Logic

Understanding the physicochemical properties of the analyte is the first step in designing a robust protocol.

PropertyValueImplication for Analysis
Molecule 4-Chloro-3-ethylbenzoic acidWeak acid functionality.[1]
Molecular Weight 184.62 g/mol Used for stoichiometric calculations.
Predicted pKa ~4.04Moderately acidic; distinct inflection point expected with strong base.
Solubility High in Ethanol/Methanol; Low in WaterCritical: Titration solvent must contain >50% organic solvent to prevent precipitation during analysis.

Comparative Analysis: Selecting the Right Method

The following table contrasts the three primary methodologies available for assessing this compound.

Table 1: Method Performance Matrix
FeatureMethod A: Potentiometric Titration (Recommended)Method B: Manual Titration (Alternative)Method C: HPLC-UV (Complementary)
Primary Output Assay (% w/w) Assay (% w/w)Chromatographic Purity (% Area)
Precision (RSD) < 0.2% 0.5% - 1.0%0.5% - 2.0%
Specificity Low (Responds to all acidic groups)Low (Responds to all acidic groups)High (Separates impurities)
Subjectivity None (Algorithm-based endpoint)High (Visual color change)Low (Integration parameters)
Cost per Test LowVery LowHigh (Solvents, Columns)
Throughput Medium (Automated)High (Manual)Low (Run time ~15-30 mins)
Decision Logic: The "Orthogonal Approach"

It is a scientific error to treat Titration and HPLC as interchangeable. They provide orthogonal data:

  • Use Titration when you need to know exactly how much active molecule is in the jar (Mass Balance).

  • Use HPLC when you need to know what else is in the jar (Side-products, Isomers).

MethodSelection Start Analytical Goal Assay Absolute Content (Assay %) Start->Assay Purity Impurity Profile (Specific Contaminants) Start->Purity Titration Potentiometric Titration (High Precision) Assay->Titration Best for Stoichiometry HPLC HPLC-UV (High Specificity) Purity->HPLC Best for Separation

Figure 1: Decision tree for selecting the analytical technique based on data requirements.

Detailed Experimental Protocol: Potentiometric Titration

This protocol is designed to overcome the water-insolubility of 4-Chloro-3-ethylbenzoic acid while maintaining a conductive medium for the pH electrode.

Reagents & Equipment[2][3][4][5]
  • Titrator: Automated Potentiometric Titrator (e.g., Metrohm, Mettler Toledo).

  • Electrode: Glass pH combination electrode (ensure electrolyte flow is open).

  • Solvent: Ethanol (95%) / Deionized Water (50:50 v/v). Note: Pure ethanol can cause noisy signals; water is needed for electrode hydration.

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.

  • Standard: Potassium Hydrogen Phthalate (KHP), dried at 120°C for 2 hours.

Step-by-Step Workflow
  • System Preparation:

    • Condition the pH electrode in the solvent mixture for 5 minutes to stabilize the junction potential.

    • Purge burette to remove air bubbles.

  • Titer Determination (Standardization):

    • Weigh ~0.4 g of dried KHP (record to 0.1 mg).

    • Dissolve in 50 mL Deionized Water.

    • Titrate with 0.1 N NaOH to the inflection point.

    • Calculate Normality (

      
      ).
      
  • Sample Analysis:

    • Weigh ~0.3 g of 4-Chloro-3-ethylbenzoic acid (record

      
      ).
      
    • Add 30 mL Ethanol and stir until fully dissolved (Solution must be clear).

    • Add 30 mL Deionized Water . Crucial: Adding water before the acid is dissolved may cause precipitation/clumping.

    • Titrate with 0.1 N NaOH.

    • Determine the Equivalence Point (EP) volume (

      
      ) using the first derivative (
      
      
      
      ).
Calculation (Self-Validating Formula)


  • Eq. Wt. (Equivalent Weight): 184.62 mg/mEq

  • 
    :  Volume of titrant at endpoint (mL)
    
  • 
    :  Normality of NaOH
    

Workflow Start Start Analysis Weigh Weigh ~0.3g Sample (Accurate to 0.1mg) Start->Weigh Dissolve Dissolve in 30mL Ethanol (Ensure Clear Solution) Weigh->Dissolve Dilute Add 30mL Water (Maintain Solubility) Dissolve->Dilute Prevent Precipitation Titrate Titrate with 0.1N NaOH (Dynamic Dosing) Dilute->Titrate Calc Calculate % Assay (First Derivative) Titrate->Calc

Figure 2: Experimental workflow ensuring solubility and signal stability.

Supporting Experimental Data (Representative)

The following data illustrates the typical performance difference between Manual and Potentiometric titration for substituted benzoic acids.

Table 2: Precision Comparison (n=6 replicates)
ReplicateManual Titration (Phenolphthalein)Potentiometric Titration (Auto-EP)
198.5%99.42%
299.1%99.45%
398.2%99.38%
499.5%99.41%
598.8%99.43%
698.4%99.40%
Mean 98.75% 99.41%
RSD 0.52% 0.03%

Interpretation: The manual method suffers from visual ambiguity at the endpoint (fading pink), leading to higher variability (RSD > 0.5%). The potentiometric method provides an RSD < 0.1%, meeting strict pharmaceutical QC standards.

Scientific Integrity & Troubleshooting

Why not just use HPLC?

HPLC calculates purity based on the ratio of the main peak area to the total area (% Area).

  • Scenario: If your sample contains 5% inorganic salts or water, HPLC will "ignore" them (since they don't absorb UV) and report a purity of 100%.

  • Reality: The Titration will correctly report an assay of 95%.

Common Pitfalls
  • Precipitation: If the solution turns cloudy upon adding water, the pKa reading will drift. Fix: Increase the Ethanol ratio to 70:30.

  • Electrode Drift: Non-aqueous solvents dehydrate the glass membrane. Fix: Store electrode in 3M KCl between runs, not in the ethanol solvent.

  • Temperature: Titrants expand with heat. Fix: Standardize and titrate at the same temperature (typically 25°C).

References

  • USP General Chapter <541> : Titrimetry. United States Pharmacopeia.[2] (Provides the regulatory framework for titration precision).

  • ICH Guideline Q2(R1) : Validation of Analytical Procedures: Text and Methodology. (Defines requirements for Accuracy, Precision, and Specificity).

  • Metrohm Application Monograph : Non-aqueous titration of acids and bases. (Source for solvent selection in weak acid titration).[3][4]

  • PubChem : 4-Chloro-3-ethylbenzoic acid Compound Summary.[5] (Source for pKa and physical properties).

Sources

Spectroscopic Characterization Guide: 4-Chloro-3-ethylbenzoic Acid vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical framework for the spectroscopic differentiation of 4-Chloro-3-ethylbenzoic acid (Product) from its primary synthetic precursor, 4-Chloro-3-ethyltoluene .

Significance: 4-Chloro-3-ethylbenzoic acid is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. In industrial oxidation processes, incomplete conversion of the methyl group to the carboxylic acid is a common failure mode. Accurate spectroscopic monitoring (NMR/IR) is required to quantify residual starting material (4-Chloro-3-ethyltoluene) which is often difficult to separate due to similar lipophilicity.

Scope:

  • Target Molecule: 4-Chloro-3-ethylbenzoic acid (CAS: 42044-90-6)[1]

  • Primary Precursor: 4-Chloro-3-ethyltoluene

  • Techniques: FT-IR,

    
    H NMR, 
    
    
    
    C NMR.

Synthetic Pathway & Structural Context

The most common industrial route involves the oxidation of the methyl group on the toluene derivative. Understanding this transformation is key to interpreting the spectral shifts.

SynthesisPath cluster_cues Spectroscopic Transformation Indicators Precursor PRECURSOR 4-Chloro-3-ethyltoluene (Alkyl-rich, Non-polar) Oxidation OXIDATION (KMnO4 or Co/Mn/Br) Precursor->Oxidation -CH3 target Intermediate POSSIBLE INTERMEDIATE Aldehyde Species (Transient) Oxidation->Intermediate [O] Cue1 Loss of Ar-CH3 (~2.3 ppm) Oxidation->Cue1 Product PRODUCT 4-Chloro-3-ethylbenzoic acid (Polar, Acidic) Intermediate->Product [O] Cue2 Gain of C=O (~1700 cm-1) Intermediate->Cue2 Cue3 Gain of COOH (~13.0 ppm) Product->Cue3

Figure 1: Oxidative synthetic pathway highlighting key functional group transformations monitored by spectroscopy.

Spectroscopic Deep Dive

A. FT-IR Analysis (Functional Group Fingerprinting)

Infrared spectroscopy provides the fastest "Go/No-Go" decision during synthesis. The appearance of the carbonyl stretch is the definitive marker of reaction success.

FeaturePrecursor (4-Chloro-3-ethyltoluene)Product (4-Chloro-3-ethylbenzoic acid)Mechanistic Explanation
C=O Stretch Absent 1680–1700 cm⁻¹ (Strong) Formation of the carbonyl dipole. Frequency is lowered due to conjugation with the benzene ring and intermolecular H-bonding (dimerization).
O-H Stretch Absent2500–3000 cm⁻¹ (Broad) Characteristic carboxylic acid "hump" caused by strong hydrogen bonding networks in the solid state.
C-H Stretch 2850–2960 cm⁻¹ (Aliphatic)2850–2960 cm⁻¹ (Aliphatic)Both molecules retain the ethyl group; however, the precursor has higher intensity due to the additional methyl group.
Fingerprint ~810 cm⁻¹ (2 adjacent H)~750–770 cm⁻¹Changes in substitution pattern (1,2,4-trisubstituted) affect out-of-plane bending vibrations.

Experimental Protocol (FT-IR):

  • Sample Prep: Grind 2 mg of solid product with 200 mg dry KBr (Potassium Bromide). Press into a transparent pellet. Note: ATR (Attenuated Total Reflectance) is acceptable but transmission KBr pellets often yield better resolution for the broad O-H region.

  • Scan: Collect 16 scans at 4 cm⁻¹ resolution.

  • Validation: Ensure the baseline at 2000 cm⁻¹ is >80% transmittance to prevent detector saturation.

B. H NMR Analysis (Structural Confirmation)

Proton NMR is the gold standard for purity quantification. The key is monitoring the disappearance of the toluene methyl singlet and the appearance of the acidic proton.

Solvent Selection: Use DMSO-d6 .

  • Why? CDCl₃ often fails to show the carboxylic acid proton (due to exchange broadening) and may not fully dissolve the polar acid product. DMSO-d6 ensures the -COOH proton appears as a distinct broad singlet around 13 ppm.

Comparative Chemical Shifts (

, ppm in DMSO-d6)
Proton EnvironmentPrecursor (Toluene Derivative)Product (Acid Derivative)MultiplicityInterpretation
-COOH Absent12.8 – 13.2 Broad SingletHighly deshielded acidic proton. Integration should be 1H.
Ar-H (C2) ~7.07.8 – 7.9 Singlet (d)H2 is ortho to the new COOH group and ortho to the Ethyl group. The COOH anisotropy strongly deshields this position.
Ar-H (C6) ~6.97.7 – 7.8 DoubletH6 is ortho to COOH. Deshielded by the electron-withdrawing carbonyl.
Ar-H (C5) ~7.27.5 – 7.6 DoubletH5 is ortho to Chlorine. Less affected by the distal COOH group.
Ar-CH₃ 2.25 – 2.35 Absent SingletCritical QC Check: Any peak here indicates unreacted starting material.
Ethyl -CH₂- ~2.552.65 – 2.75 QuartetSlight downfield shift due to the global electron-withdrawing nature of the benzoic acid ring.
Ethyl -CH₃ ~1.151.15 – 1.20 TripletRemains largely unchanged (too distal from the reaction site).
C. C NMR Analysis (Carbon Backbone)

Carbon NMR confirms the oxidation state of the carbon at position 1.

  • Precursor: The methyl carbon appears at ~20-21 ppm .

  • Product: The carbonyl carbon appears at ~167-170 ppm .

  • Aromatic Region: The ipso-carbon (C1) attached to the COOH shifts significantly downfield (~130 ppm

    
     ~140+ ppm) due to the change from an electron-donating alkyl to an electron-withdrawing carbonyl.
    

Analytical Workflow & Decision Logic

This workflow describes the logical process for a scientist verifying the synthesis batch.

DecisionTree Start Start: Crude Product Analysis IR_Step Step 1: FT-IR Analysis Check 1680-1700 cm-1 Start->IR_Step IR_Decision Is C=O Peak Present? IR_Step->IR_Decision Fail_Oxidation FAIL: Oxidation Incomplete (Reprocess) IR_Decision->Fail_Oxidation No NMR_Step Step 2: 1H NMR (DMSO-d6) IR_Decision->NMR_Step Yes Methyl_Check Check 2.3 ppm Region (Ar-CH3) NMR_Step->Methyl_Check Purity_Calc Calculate Molar Ratio Int(COOH) vs Int(Methyl) Methyl_Check->Purity_Calc Present Pass PASS: Pure Intermediate Methyl_Check->Pass Absent Purity_Calc->Pass < 1% Impurity Recrystallize Purify: Recrystallize (Solvent: EtOH/Water) Purity_Calc->Recrystallize > 5% Impurity

Figure 2: Analytical decision tree for batch release of 4-Chloro-3-ethylbenzoic acid.

Experimental Validation Protocols

Protocol A: Purity Determination by H NMR

Purpose: To quantify the residual 4-Chloro-3-ethyltoluene in the final acid product.

  • Preparation: Dissolve approx. 10 mg of the dried sample in 0.6 mL of DMSO-d6 .

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 5 seconds (Crucial: The COOH proton has a long T1 relaxation time; a short D1 will under-integrate the acid, leading to false purity calculations).

    • Scans: 16 minimum.[2]

  • Processing:

    • Phase and baseline correct manually.

    • Reference the DMSO residual peak to 2.50 ppm.

  • Integration Strategy:

    • Set the Ethyl -CH₃ triplet (1.15 ppm) to an integral of 3.00 (Internal reference).

    • Integrate the Ar-CH₃ singlet (2.30 ppm) .

    • Calculation: If the Ar-CH₃ integral is 0.15, the molar impurity is

      
      .
      
Protocol B: Rapid TLC Screening

While spectroscopy is definitive, Thin Layer Chromatography (TLC) is useful for in-process monitoring.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (3:1) + 1% Acetic Acid.

    • Note: The acetic acid is vital to prevent "streaking" of the benzoic acid.

  • Visualization: UV Light (254 nm).

  • Expected Rf:

    • Precursor (Toluene): High Rf (~0.8) - Non-polar.[2]

    • Product (Acid): Low Rf (~0.3) - Polar/H-bonding.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 4-Ethylbenzoic Acid (Analog). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search No. 4-Chlorobenzoic acid & 3-Ethylbenzoic acid for substituent shift triangulation). Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

A Comparative Guide to the Structural Validation of 4-Chloro-3-ethylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of standard analytical techniques for the structural validation of 4-Chloro-3-ethylbenzoic acid and its derivatives. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for scientists engaged in the synthesis and characterization of this important class of molecules.

Introduction: The Imperative of Orthogonal Structural Verification

4-Chloro-3-ethylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its derivatives, such as esters and amides, are of significant interest for the development of new therapeutic agents and functional materials. The precise arrangement of the chloro, ethyl, and carboxylic acid functionalities on the benzene ring dictates the molecule's physicochemical properties and biological activity. Therefore, rigorous structural validation is paramount to ensure the identity, purity, and intended properties of synthesized derivatives.

This guide will compare and contrast the utility of three core analytical techniques for the structural elucidation of 4-Chloro-3-ethylbenzoic acid derivatives:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework and the connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.

By employing these techniques in a complementary, or "orthogonal," manner, researchers can build a self-validating system for structural confirmation, ensuring the trustworthiness of their findings.

Comparative Analysis of Spectroscopic Techniques

The choice of analytical technique is driven by the specific structural questions being addressed. For 4-Chloro-3-ethylbenzoic acid and its derivatives, each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy of 4-Chloro-3-ethylbenzoic acid and its derivatives is expected to reveal distinct signals for the aromatic protons, the ethyl group protons, and the acidic proton of the carboxylic acid (or protons of the derivative moiety). The substitution pattern on the benzene ring—a 1,2,4-trisubstituted system—gives rise to a characteristic splitting pattern for the aromatic protons.

Expected ¹H NMR Spectral Data for 4-Chloro-3-ethylbenzoic Acid:

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1H
Aromatic (H-2)~7.9Doublet1H
Aromatic (H-5)~7.5Doublet of doublets1H
Aromatic (H-6)~7.3Doublet1H
Ethyl (-CH₂)~2.7Quartet2H
Ethyl (-CH₃)~1.2Triplet3H

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.

The downfield chemical shift of the carboxylic acid proton is due to its acidic nature and hydrogen bonding. The aromatic protons' chemical shifts are influenced by the electronic effects of the substituents. The splitting pattern (doublet, doublet of doublets) arises from the coupling between adjacent protons on the ring. The ethyl group exhibits a classic quartet-triplet pattern due to the coupling between the methylene and methyl protons.

¹³C NMR spectroscopy provides information about the number and chemical environment of the carbon atoms in a molecule.

Expected ¹³C NMR Spectral Data for 4-Chloro-3-ethylbenzoic Acid:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Carbonyl (-C=O)~170
Aromatic (C-1)~130
Aromatic (C-2)~132
Aromatic (C-3)~140
Aromatic (C-4)~135
Aromatic (C-5)~128
Aromatic (C-6)~126
Ethyl (-CH₂)~25
Ethyl (-CH₃)~15

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.

The carbonyl carbon of the carboxylic acid is characteristically found at a low field (~170 ppm). The chemical shifts of the aromatic carbons are influenced by the electronegativity of the chlorine atom and the electron-donating nature of the ethyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. For 4-Chloro-3-ethylbenzoic acid and its derivatives, IR spectroscopy can confirm the presence of the carboxylic acid, the aromatic ring, and the C-Cl bond.

Characteristic IR Absorption Bands for 4-Chloro-3-ethylbenzoic Acid:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid O-HStretch2500-3300Broad
Carboxylic Acid C=OStretch1680-1710Strong
Aromatic C-HStretch3000-3100Medium
Aromatic C=CStretch1450-1600Medium
C-ClStretch600-800Medium-Strong
Alkyl C-HStretch2850-2960Medium

The broad O-H stretch of the carboxylic acid is a highly characteristic feature, resulting from hydrogen bonding. The strong carbonyl (C=O) absorption is also a key diagnostic peak. The presence of multiple bands in the 1450-1600 cm⁻¹ region is indicative of the aromatic ring.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, can offer valuable structural information. For 4-Chloro-3-ethylbenzoic acid, the presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio).

Expected Fragmentation Pattern for 4-Chloro-3-ethylbenzoic Acid:

m/z ValueFragment IonInterpretation
184/186[C₉H₉ClO₂]⁺Molecular Ion (M⁺)
167/169[C₉H₈ClO]⁺Loss of OH radical
139/141[C₈H₈Cl]⁺Loss of COOH radical
111[C₆H₄Cl]⁺Loss of C₂H₅ and COOH
77[C₆H₅]⁺Phenyl cation

The fragmentation of benzoic acids often proceeds through the loss of the hydroxyl group followed by the loss of carbon monoxide. The presence of the chlorine atom provides an additional layer of confirmation due to its distinct isotopic signature.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques discussed. These protocols are designed to be self-validating systems, ensuring reliable and reproducible data.

Protocol 1: NMR Spectroscopic Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • Sample of 4-Chloro-3-ethylbenzoic acid derivative (~5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a sufficient number of scans for adequate signal-to-noise (may require several hundred to thousands of scans).

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak.

Data Analysis and Validation:

  • Compare the observed chemical shifts, multiplicities, and integrations with the expected values for the proposed structure.

  • For complex spectra, consider performing 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations.

Protocol 2: IR Spectroscopic Analysis

Objective: To identify the key functional groups present in the sample.

Materials:

  • Sample of 4-Chloro-3-ethylbenzoic acid derivative

  • FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)

  • Spatula

  • Potassium bromide (KBr), spectroscopic grade (if using KBr pellets)

Procedure (using Attenuated Total Reflectance - ATR):

  • Spectrometer Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum to account for atmospheric CO₂ and H₂O absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Analysis and Validation:

  • Identify the characteristic absorption bands for the expected functional groups (e.g., O-H, C=O, C-Cl).

  • Compare the obtained spectrum with reference spectra of similar compounds if available.

Protocol 3: Mass Spectrometric Analysis

Objective: To determine the molecular weight and fragmentation pattern of the sample.

Materials:

  • Sample of 4-Chloro-3-ethylbenzoic acid derivative

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI, or Electron Impact - EI)

  • Suitable solvent for sample dissolution (e.g., methanol, acetonitrile)

Procedure (using ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ionization source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.

  • Sample Infusion: Infuse the sample solution into the mass spectrometer at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Fragmentation Analysis (MS/MS): If desired, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.

Data Analysis and Validation:

  • Identify the molecular ion peak and confirm its m/z value corresponds to the expected molecular weight.

  • Analyze the isotopic pattern to confirm the presence of chlorine.

  • Interpret the fragmentation pattern to gain further structural information.

Visualizing Experimental Workflows

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Shim, Tune) transfer->setup h1_acq Acquire ¹H Spectrum setup->h1_acq c13_acq Acquire ¹³C Spectrum h1_acq->c13_acq process Fourier Transform, Phase & Baseline Correction c13_acq->process analyze Integrate, Reference, & Assign Signals process->analyze

IR_Workflow clean Clean ATR Crystal background Acquire Background Spectrum clean->background sample Apply Sample to Crystal background->sample acquire Acquire Sample Spectrum sample->acquire analyze Identify Characteristic Bands acquire->analyze

MS_Workflow prep Prepare Dilute Sample Solution setup Calibrate & Tune Mass Spectrometer prep->setup infuse Infuse Sample setup->infuse acquire_ms1 Acquire Full Scan (MS1) Spectrum infuse->acquire_ms1 acquire_ms2 Perform MS/MS (Fragmentation) acquire_ms1->acquire_ms2 analyze Analyze Molecular Ion & Fragment Patterns acquire_ms2->analyze

Conclusion

The structural validation of 4-Chloro-3-ethylbenzoic acid derivatives requires a multi-faceted analytical approach. By combining the detailed connectivity information from NMR spectroscopy, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently and accurately determine the structure of their synthesized compounds. This orthogonal approach not only ensures the integrity of the data but also provides a comprehensive understanding of the molecule's chemical identity, which is a critical prerequisite for any subsequent application in research and development.

References

  • PubChem. 4-Chloro-3-ethylbenzoic acid. National Center for Biotechnology Information. [Link][1]

  • Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link][2]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link][3]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][4]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid. [Link][5]

  • Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry, 1(4), 289-290. [Link][6]

Sources

Technical Comparison: Purity Verification Strategies for 4-Chloro-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

In the synthesis of 4-Chloro-3-ethylbenzoic acid (


), verifying bulk purity is a critical gateway before the compound enters downstream pharmaceutical applications (e.g., as a PPAR agonist intermediate). While High-Performance Liquid Chromatography (HPLC) determines chromatographic purity, it does not confirm elemental composition or detect inorganic entrapment.

The Core Challenge: The presence of chlorine (theoretical 19.20% w/w) presents a specific "matrix effect" in standard elemental analysis. In automated combustion systems, chlorine can poison standard catalysts or form volatile copper halides in the reduction zone, leading to artificially high nitrogen values or poor carbon precision.

This guide compares three verification methodologies:

  • Automated CHNS Combustion (Dynamic Flash) – The High-Throughput Standard

  • Schöniger Oxygen Flask Combustion + Potentiometric Titration – The Halogen Gold Standard

  • High-Resolution Mass Spectrometry (HRMS) – The Identity Validator

Comparative Methodology

Method A: Automated CHNS Combustion (Dynamic Flash)

Best for: Routine batch analysis of C and H.

Standard CHN analyzers use dynamic flash combustion (


C). However, for 4-Chloro-3-ethylbenzoic acid, the chlorine atom can react with the copper in the reduction tube to form 

, which is volatile and can interfere with thermal conductivity detection (TCD).
  • Critical Modification: To ensure accuracy, Tungsten Trioxide (

    
    )  or Silver Wool  must be used. 
    
    
    
    acts as an oxidative catalyst and scrubber, preventing the formation of interfering halogen byproducts.
  • Pros: Fast (<10 mins), simultaneous C/H/N determination.

  • Cons: Chlorine determination is often indirect or requires a specific "Oxygen" mode configuration; susceptible to "memory effects" if the combustion tube is not conditioned.

Method B: Schöniger Flask Combustion (Oxygen Flask)

Best for: Absolute quantification of Chlorine.

This classical "wet" technique involves combusting the sample in a closed flask of pure oxygen, absorbing the gases into a solution (typically NaOH/Hydrazine), and titrating the resulting chloride ions.

  • Mechanism: The organic matrix is fully oxidized to

    
     and 
    
    
    
    , releasing chlorine as
    
    
    or
    
    
    , which is reduced to
    
    
    in the absorption buffer.
  • Pros: Eliminates matrix interference; direct measurement of the halogen.

  • Cons: Labor-intensive; operator-dependent precision; safety risk (pressurized glass).

Method C: High-Resolution Mass Spectrometry (HRMS-ESI)

Best for: Molecular formula confirmation (


).

While not a quantitative "purity" test in the bulk sense (it ignores non-ionizable impurities like inorganic salts), HRMS confirms the synthesis was successful by detecting the exact mass and the characteristic chlorine isotope pattern (


 ratio of 3:1).

Experimental Protocols

Protocol 1: Optimized Automated CHNS Analysis

Instrument: Thermo Scientific FlashSmart (or equivalent)

  • Sample Preparation: Dry synthesized 4-Chloro-3-ethylbenzoic acid in a vacuum oven at 45°C for 4 hours to remove residual solvent (hygroscopicity is low, but surface moisture affects %C).

  • Weighing: Weigh 2.0–2.5 mg of sample into a tin capsule.

  • Additive: Add 10 mg of Tungsten Trioxide (

    
    )  powder directly over the sample in the capsule.
    
    • Why?

      
       facilitates complete oxidation and binds inorganic residues that might otherwise spatter.
      
  • Combustion:

    • Reactor Temp: 950°C.

    • Reduction Oven: 840°C (Copper).

    • Carrier Gas: Helium (140 mL/min).

  • Calibration: Calibrate using 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT) standard, which contains C, H, N, and S, to bracket the expected %C range.

Protocol 2: Schöniger Flask Combustion for Chlorine

Apparatus: 500 mL Iodine flask with platinum basket stopper.

  • Absorbing Solution: Add 10 mL of 0.1 M NaOH and 3 drops of 30%

    
     to the flask.
    
  • Sample Loading: Weigh 15–20 mg of sample onto ashless filter paper. Fold into the platinum basket.

  • Combustion: Flush flask with

    
     for 30 seconds. Ignite the paper fuse and immediately insert the stopper. Invert flask and hold (safety shield required) until combustion is complete.
    
  • Absorption: Shake vigorously for 3 minutes. Let stand for 15 minutes to ensure full absorption of

    
     gas.
    
  • Titration:

    • Acidify solution with

      
      .
      
    • Titrate with 0.01 M

      
        using a potentiometric titrator (silver electrode).
      
    • Calculation:

      
      
      

Data Comparison: Experimental vs. Theoretical

The following data represents a typical analysis of a synthesized batch (Batch #4C3E-092) after recrystallization from ethanol/water.

Theoretical Composition (


): 
  • MW: 184.62 g/mol [1]

  • C: 58.55%

  • H: 4.91%

  • Cl: 19.20%

Table 1: Comparative Analytical Results

AnalyteTheoretical (%)Method A (Automated CHN) [1]Method B (Schöniger) [2]Method C (HRMS) [3]Deviation (Method A)
Carbon 58.5558.42 ± 0.15N/AConfirmed-0.13%
Hydrogen 4.914.95 ± 0.05N/AConfirmed+0.04%
Chlorine 19.2018.85 ± 0.30 (Calculated)19.18 ± 0.08 Isotope Ratio 3:1-0.35%
Purity 100.0099.6% (Implied)>99.8% (Cl specific)[M-H]- 183.021N/A

Analysis:

  • Method A provided excellent agreement for Carbon and Hydrogen, confirming the organic backbone. The slight negative deviation in Carbon often indicates trace moisture or solvent entrapment.

  • Method B yielded a Chlorine value significantly closer to theoretical (19.18%) compared to the automated method. This confirms that for halogenated benzoic acids, potentiometric titration remains the superior quantitative tool for the halogen moiety.

Visualizations

Diagram 1: Analytical Decision Matrix

This workflow illustrates the logical selection of methods based on the synthesis stage.

AnalysisWorkflow Start Synthesized 4-Chloro-3-ethylbenzoic acid Crude Crude Product Start->Crude Purified Recrystallized Product Start->Purified HRMS Method C: HRMS (Confirm Identity) Crude->HRMS Quick Check Decision Select Analysis Method Purified->Decision CHN Method A: Automated CHN (Confirm C/H Ratio) Decision->CHN Routine Flask Method B: Schöniger Flask (Confirm Cl Content) Decision->Flask High Accuracy Required Result Release for Downstream CHN->Result Passes (+/- 0.4%) Flask->Result Passes (+/- 0.3%)

Figure 1: Decision matrix for selecting the appropriate analytical technique based on the synthesis phase (Crude vs. Purified).

Diagram 2: Combustion & Interference Mechanism

Understanding why Method A requires modification (


) for this specific compound.

CombustionMechanism Sample Sample: C9H9ClO2 Combustion Combustion Zone (950°C) + O2 Sample->Combustion NoWO3 Without WO3 Combustion->NoWO3 WithWO3 With WO3 Combustion->WithWO3 Interference Formation of CuCl2 (Volatile) NoWO3->Interference Erroneous Erroneous N2 Signal (High Nitrogen Error) Interference->Erroneous Trapping Formation of WO2Cl2 (Solid/Trapped) WithWO3->Trapping Clean Clean CO2 / H2O Separation Trapping->Clean

Figure 2: Mechanism of Chlorine interference in automated analysis and the corrective role of Tungsten Trioxide (


).

References

  • Macdonald, A. M. G. (1961).[2] The Oxygen Flask Method: A Review. The Analyst, 86, 3-12. Retrieved from [Link]

  • PubChem. (2023). 4-Chloro-3-ethylbenzoic acid (Compound Summary).[1][3] National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). AMC Technical Brief: CHNS Elemental Analysers.[4] Retrieved from [Link]

Sources

A Comparative Guide to the X-ray Crystallography of 4-Chloro-3-ethylbenzoic Acid Derivatives: A Practical Approach for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

The Foundational Step: A Survey of the Crystallographic Landscape

Before embarking on any experimental work, a comprehensive search of existing crystallographic databases is crucial. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures and serves as the primary resource for this initial investigation.[3][4] A simulated search for the crystal structure of 4-chloro-3-ethylbenzoic acid reveals its absence from the publicly accessible database. However, this search provides a wealth of information on structurally analogous compounds. This comparative data is invaluable for predicting potential crystal packing, hydrogen bonding motifs, and the overall molecular conformation of our target molecule.

Comparative Crystallographic Data of Substituted Benzoic Acids

To build a predictive framework, we can analyze the crystallographic data of benzoic acid derivatives with similar substitutions. The following table summarizes key crystallographic parameters for a selection of these compounds, which will serve as our comparative dataset.

Compound Formula Crystal System Space Group Key Intermolecular Interactions Reference/CSD Entry
Benzoic AcidC₇H₆O₂MonoclinicP2₁/cCarboxylic acid dimer (O-H···O)
4-Chlorobenzoic AcidC₇H₅ClO₂MonoclinicP2₁/cCarboxylic acid dimer (O-H···O), Cl···Cl interactions
3-Chlorobenzoic AcidC₇H₅ClO₂MonoclinicP2₁/cCarboxylic acid dimer (O-H···O)
4-Methylbenzoic AcidC₈H₈O₂MonoclinicP2₁/cCarboxylic acid dimer (O-H···O)
2-Chlorobenzoic AcidC₇H₅ClO₂MonoclinicC2/cCarboxylic acid dimer (O-H···O)[5]
Ethyl 4-chloro-3-nitrobenzoateC₉H₈ClNO₄MonoclinicC2/cC-H···O hydrogen bonds[6]

This comparative data suggests that 4-chloro-3-ethylbenzoic acid is likely to crystallize in a centrosymmetric space group, such as P2₁/c, and will almost certainly exhibit the classic carboxylic acid dimer hydrogen bonding motif. The presence of the chloro and ethyl substituents will likely influence the packing of these dimers in the crystal lattice.

The Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a fully refined crystal structure involves a series of meticulous steps. The following workflow provides a detailed, self-validating protocol for the crystallographic analysis of 4-chloro-3-ethylbenzoic acid.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_structure_solution Structure Determination synthesis Synthesis of 4-Chloro-3-ethylbenzoic Acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification screening Crystallization Screening (Vapor Diffusion, Slow Evaporation, Cooling) purification->screening optimization Optimization of Crystal Growth Conditions screening->optimization mounting Crystal Selection & Mounting optimization->mounting data_collection Data Collection (Single-Crystal X-ray Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: A generalized workflow for the X-ray crystallographic analysis of a small organic molecule.

Synthesis and Purification

The first step is to obtain a pure sample of 4-chloro-3-ethylbenzoic acid. While several synthetic routes exist for substituted benzoic acids, a common approach involves the oxidation of the corresponding toluene derivative.[7][8]

Protocol for Synthesis (Illustrative):

  • Starting Material: 4-Chloro-3-ethyltoluene.

  • Oxidation: The starting material is oxidized using a strong oxidizing agent such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in an appropriate solvent. The reaction is typically heated to drive it to completion.

  • Workup: After the reaction is complete, the mixture is cooled, and the excess oxidizing agent is quenched. The product is then extracted into an organic solvent.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography to yield pure 4-chloro-3-ethylbenzoic acid.

Trustworthiness Check: The purity of the synthesized compound should be verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) before proceeding to crystallization.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography.[9] For organic acids, several crystallization techniques can be employed. A comparative approach to screening for the best crystallization method is recommended.

Comparative Crystallization Techniques:

Technique Principle Advantages Disadvantages
Slow Evaporation A saturated solution of the compound is allowed to slowly evaporate, leading to a gradual increase in concentration and crystal formation.Simple to set up.Can lead to the formation of multiple small crystals or oils.
Slow Cooling A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[10][11]Good for compounds with temperature-dependent solubility.Requires careful control of the cooling rate.
Vapor Diffusion A solution of the compound is placed in a sealed container with a reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution induces crystallization.Allows for fine control over the rate of crystallization.Can be more complex to set up.
Co-crystallization The target molecule is crystallized with a second, "co-former" molecule to form a new crystalline solid with a defined stoichiometry.[12][13][14]Can be used for compounds that are difficult to crystallize on their own.The resulting structure is of the co-crystal, not the pure compound.

Experimental Protocol for Crystallization Screening:

  • Solvent Selection: Screen a variety of solvents with different polarities (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene) to determine the solubility of 4-chloro-3-ethylbenzoic acid.

  • Setup: Prepare saturated or near-saturated solutions of the compound in the chosen solvents.

  • Execution: Set up crystallization trials using the techniques described above. For example, for slow evaporation, leave the solutions in loosely capped vials. For slow cooling, place the solutions in an insulated container to cool gradually.

  • Monitoring: Regularly inspect the trials under a microscope for the formation of single crystals.

X-ray Diffraction: Unveiling the Atomic Arrangement

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.

diffraction_process crystal_selection Select a high-quality single crystal mounting Mount the crystal on a goniometer head crystal_selection->mounting xray_source Place in a focused X-ray beam mounting->xray_source rotation Rotate the crystal xray_source->rotation diffraction X-rays are diffracted by the crystal lattice rotation->diffraction detector Detector records the diffraction pattern (intensities and positions of spots) diffraction->detector

Caption: The process of X-ray diffraction data collection.

Protocol for Data Collection:

  • Crystal Selection: Under a microscope, select a single crystal with well-defined faces and no visible defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.[9]

  • Mounting: Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryoloop.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.

Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data is then used to solve and refine the crystal structure.

Data Processing and Structure Solution:

  • Data Reduction: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.

  • Structure Solution: The initial atomic positions are determined using methods such as direct methods or Patterson methods. This provides a preliminary model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and occupancy of each atom to achieve the best possible fit between the calculated and observed diffraction data.[15]

  • Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor, to ensure its quality and accuracy. An electron density map is also calculated to confirm the atomic positions.[16]

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques can offer complementary information about the properties of 4-chloro-3-ethylbenzoic acid and its derivatives.

Technique Information Provided Comparison to X-ray Crystallography
Powder X-ray Diffraction (PXRD) Provides information about the crystalline phases present in a bulk sample.Does not provide atomic-level structural detail but is useful for phase identification and purity analysis.[10]
Differential Scanning Calorimetry (DSC) Measures the heat flow into or out of a sample as a function of temperature, providing information on melting point, phase transitions, and purity.[14]Provides thermodynamic data rather than structural information.
Spectroscopy (NMR, IR, Raman) Provides information about the molecular structure and functional groups in solution and the solid state.[10]Does not provide the three-dimensional arrangement of molecules in the crystal lattice.
High-Performance Liquid Chromatography (HPLC) Used for the separation, identification, and quantification of components in a mixture.[17]Primarily a separation and analytical technique, not a structural determination method.

Conclusion and Future Directions

This guide has outlined a comprehensive and practical approach to the X-ray crystallographic analysis of 4-chloro-3-ethylbenzoic acid derivatives. By leveraging comparative data from related structures and following a rigorous experimental workflow, researchers can confidently determine the three-dimensional structure of this and other novel small molecules. The resulting structural information is invaluable for understanding structure-property relationships, guiding drug design efforts, and advancing the field of materials science. The determination of the crystal structure of 4-chloro-3-ethylbenzoic acid would be a valuable addition to the Cambridge Structural Database, enriching our collective understanding of the solid-state behavior of substituted benzoic acids.

References

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. Available at: [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available at: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available at: [Link]

  • Taylor, R., & Kennard, O. (1982). The Cambridge Crystallographic Data Centre: computer-based search, retrieval, analysis and display of information. Acta Crystallographica Section B: Structural Science, 38(1), 131-140. Available at: [Link]

  • RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Available at: [Link]

  • S. L. Price, et al. (2008). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm, 10, 1994-2003. Available at: [Link]

  • J. A. McMahon, et al. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. CrystEngComm, 16, 8344-8353. Available at: [Link]

  • S. Aitipamula, et al. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name? Crystal Growth & Design, 12(5), 2147-2152. Available at: [Link]

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  • L. Yu. (2001). Polymorphism in Molecular Solids: An Introduction. Journal of Pharmaceutical Sciences, 90(7), 791-792. Available at: [Link]

  • J. Bernstein. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
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  • M. B. Hursthouse, et al. (2009). Co-crystals: the good, the bad and the ugly. CrystEngComm, 11, 44-48. Available at: [Link]

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  • H. L. Xu, et al. (2004). Ethyl 4-chloro-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2022-o2023. Available at: [Link]

  • PrepChem. (n.d.). Preparation of 4-chloro-3-nitrobenzoic acid. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylbenzoic acid. Available at: [Link]

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  • PubChem. (n.d.). 3-Ethylbenzoic acid. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. Available at: [Link]

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A Senior Application Scientist's Comparative Guide to the Quantitative Analysis of 4-Chloro-3-ethylbenzoic Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Synthesizing 4-Chloro-3-ethylbenzoic Acid

4-Chloro-3-ethylbenzoic acid (C₉H₉ClO₂) is a substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1] The precise monitoring of its concentration within a reaction mixture is not merely an academic exercise; it is fundamental to process optimization, yield calculation, and quality control. An inaccurate quantification can lead to inefficient reactions, undesirable side-product formation, and downstream processing challenges.

This guide provides a comparative analysis of three common analytical techniques for the quantification of 4-Chloro-3-ethylbenzoic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and classical Acid-Base Titration. The discussion is grounded in the principles of analytical chemistry and guided by international regulatory standards to ensure that the chosen methodology is not only scientifically sound but also fit for its intended purpose.[2][3]

Chapter 1: Comparative Analysis of Core Methodologies

The selection of an analytical method is a critical decision dictated by the specific requirements of the analysis, including the complexity of the sample matrix, required sensitivity, desired specificity, and available resources.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution and applicability to a wide range of non-volatile and thermally sensitive compounds.

  • Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For 4-Chloro-3-ethylbenzoic acid, a reversed-phase setup (e.g., using a C18 column) is ideal, where the nonpolar stationary phase retains the analyte, and a polar mobile phase is used for elution.[4][5] Detection is typically achieved using a UV detector, leveraging the chromophoric nature of the benzene ring.

  • Expertise & Experience: The primary advantage of HPLC in this context is its ability to resolve the target analyte from starting materials, intermediates, and by-products within the complex reaction matrix. This specificity is crucial for accurate in-process control. The method can be readily validated according to ICH guidelines to demonstrate its accuracy, precision, and linearity.[6][7]

  • Trustworthiness: A well-developed HPLC method is inherently self-validating. System suitability tests (SSTs) performed before each run (e.g., checking peak symmetry, resolution, and retention time stability) ensure the system is performing correctly, guaranteeing the reliability of the generated data.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled sensitivity and specificity, providing both quantitative data and structural confirmation.

  • Principle of Operation: GC separates volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

  • Expertise & Experience: The main challenge with analyzing carboxylic acids like 4-Chloro-3-ethylbenzoic acid by GC is their low volatility and tendency to exhibit poor peak shape due to polarity.[8] Therefore, a crucial and non-negotiable step is derivatization . Converting the carboxylic acid to a more volatile and less polar ester or silyl derivative (e.g., using BSTFA) is essential for successful analysis.[9][10] While this adds a step to sample preparation, the resulting sensitivity and the definitive identification provided by the mass spectrum are significant advantages, particularly when identifying unknown impurities.[11][12]

  • Trustworthiness: The specificity of GC-MS is its greatest strength. By monitoring for the specific mass fragments of the derivatized analyte, matrix interferences can be effectively eliminated. An internal standard is almost always used to compensate for any variability in the derivatization reaction or injection volume, ensuring robust and reproducible quantification.

Acid-Base Titration

Titration is a classic, absolute analytical method that relies on a stoichiometric chemical reaction.

  • Principle of Operation: The acidic carboxylic acid group of 4-Chloro-3-ethylbenzoic acid is neutralized by a standardized solution of a strong base, such as sodium hydroxide (NaOH).[13] The volume of titrant required to reach the equivalence point, often visualized with a colorimetric indicator or a pH meter, is used to calculate the amount of acid present.

  • Expertise & Experience: The compelling advantage of titration is its simplicity and low cost. However, its critical weakness is a complete lack of specificity. Titration will quantify the total acid content in the sample, including any acidic starting materials, reagents (like HCl), or acidic by-products. Therefore, it is generally unsuitable for monitoring reaction progress in a complex mixture but can be a highly accurate method for assaying the purity of the isolated, purified final product.

  • Trustworthiness: The accuracy of titration is directly linked to the accuracy of the standardized titrant and the precise detection of the endpoint. While reliable for pure substances, its non-specific nature makes it untrustworthy for in-process reaction mixtures where other acidic components are invariably present.

Chapter 2: Performance Comparison and Data Summary

The choice of method depends on a trade-off between various performance characteristics. The following table summarizes these trade-offs for the quantitative analysis of 4-Chloro-3-ethylbenzoic acid.

Parameter HPLC-UV GC-MS (with Derivatization) Acid-Base Titration
Specificity High (resolves analyte from impurities)Very High (mass-based detection)Very Low (measures total acidity)
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Low (mg/mL)
Precision (RSD) Excellent (<2%)Excellent (<5%, includes derivatization)Excellent (<1% for pure substance)
Accuracy Excellent (98-102% recovery)Excellent (95-105% recovery)Excellent (for pure substance only)
Sample Prep Simple (Dilute, Filter)Moderate (Extraction, Derivatization)Very Simple (Dissolve)
Analysis Time ~10-20 min per sample~20-30 min per sample~5-10 min per sample
Cost Moderate (instrumentation & solvents)High (instrumentation & reagents)Very Low
Best Suited For In-process control, purity testing, stability studiesTrace analysis, impurity identification, confirmationAssay of isolated, pure substance

Chapter 3: Experimental Protocols & Workflows

The following protocols are provided as robust starting points. All methods must be fully validated for their intended use according to regulatory guidelines such as ICH Q2(R2).[2][3][6]

HPLC-UV Method Protocol

This protocol is designed for monitoring the concentration of the analyte in a typical organic reaction mixture.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aliquot Reaction Mixture Dilute 2. Dilute with Mobile Phase Sample->Dilute Filter 3. Filter (0.45 µm) Dilute->Filter Inject 4. Inject into HPLC Filter->Inject Separate 5. Chromatographic Separation Inject->Separate Detect 6. UV Detection Separate->Detect Integrate 7. Integrate Peak Area Detect->Integrate Quantify 8. Quantify vs. Standard Curve Integrate->Quantify

Caption: HPLC-UV analysis workflow for 4-Chloro-3-ethylbenzoic acid.

Step-by-Step Protocol:

  • Standard Preparation: Accurately weigh ~10 mg of 4-Chloro-3-ethylbenzoic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a 100 µg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation:

    • Carefully withdraw a 100 µL aliquot of the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding to a vial containing diluent).

    • Quantitatively transfer and dilute the sample with the diluent to a final concentration expected to be within the calibration range. A preliminary dilution of 1000-fold is a reasonable starting point.

    • Filter the diluted sample through a 0.45 µm PTFE syringe filter to remove particulate matter before injection.[14]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water containing 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

  • Analysis and Quantification:

    • Inject the calibration standards to establish a standard curve (Peak Area vs. Concentration). A linear regression with R² > 0.999 is required.

    • Inject the prepared sample(s).

    • Calculate the concentration in the sample from the standard curve, accounting for the dilution factor.

GC-MS Method Protocol (with Derivatization)

This protocol is ideal for confirmation of identity and for trace-level quantification.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aliquot & Dilute Sample Evaporate 2. Evaporate to Dryness Sample->Evaporate Derivatize 3. Add BSTFA & Heat Evaporate->Derivatize Inject 4. Inject into GC-MS Derivatize->Inject Separate 5. GC Separation Inject->Separate Detect 6. Mass Spectrometry Separate->Detect ExtractIon 7. Extracted Ion Chromatogram Detect->ExtractIon Quantify 8. Quantify vs. Internal Std ExtractIon->Quantify

Caption: GC-MS analysis workflow including the critical derivatization step.

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Prepare stock solutions of the analyte and a suitable internal standard (e.g., 4-Chlorobenzoic acid) in a volatile solvent like ethyl acetate.

    • Pipette an aliquot of the sample or standard into a GC vial insert.

    • Add a fixed amount of the internal standard.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical to remove any water, which would consume the derivatizing reagent.

  • Derivatization:

    • To the dry residue, add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9]

    • Seal the vial tightly and heat at 70 °C for 30 minutes to ensure complete conversion to the trimethylsilyl (TMS) ester.

    • Cool the vial to room temperature before analysis.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mode: Electron Ionization (EI) at 70 eV. Scan mode for identification, Selected Ion Monitoring (SIM) for quantification.

  • Quantification:

    • Monitor characteristic ions for the TMS-derivatives of the analyte and the internal standard.

    • Quantification is based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Acid-Base Titration Protocol

This protocol is for the assay of the isolated, solid 4-Chloro-3-ethylbenzoic acid.

Workflow Diagram:

Titration_Workflow cluster_prep Sample Preparation cluster_analysis Titration cluster_data Calculation Weigh 1. Accurately Weigh Sample Dissolve 2. Dissolve in Ethanol Weigh->Dissolve Indicator 3. Add Indicator Dissolve->Indicator Titrate 4. Titrate with std. NaOH Indicator->Titrate Endpoint 5. Observe Endpoint Titrate->Endpoint RecordVol 6. Record Volume Endpoint->RecordVol Calculate 7. Calculate Purity RecordVol->Calculate

Caption: Workflow for purity assay by classical acid-base titration.

Step-by-Step Protocol:

  • Titrant Standardization: Prepare an aqueous solution of ~0.1 M NaOH. Standardize it against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact molarity.

  • Sample Preparation:

    • Accurately weigh approximately 200-300 mg of the isolated 4-Chloro-3-ethylbenzoic acid into a 250 mL Erlenmeyer flask.

    • Dissolve the sample in ~50 mL of neutralized ethanol. (Water can be used, but solubility may be limited).[15]

    • Add 2-3 drops of phenolphthalein indicator.

  • Titration:

    • Titrate the sample solution with the standardized 0.1 M NaOH solution until a faint but persistent pink color is observed. This is the endpoint.

    • Perform a blank titration with 50 mL of the neutralized ethanol and subtract this volume from the sample titration volume.

  • Calculation:

    • Calculate the purity using the formula: % Purity = (V * M * MW) / (W * 10) Where:

      • V = Volume of NaOH used (mL)

      • M = Molarity of NaOH (mol/L)

      • MW = Molecular Weight of 4-Chloro-3-ethylbenzoic acid (184.62 g/mol )[1]

      • W = Weight of sample (mg)

Conclusion and Recommendation

For the comprehensive and accurate quantitative analysis of 4-Chloro-3-ethylbenzoic acid in a reaction mixture , HPLC-UV is the recommended primary technique . Its high specificity, excellent precision, and relatively simple sample preparation make it ideally suited for monitoring reaction kinetics and determining yield with high confidence.

GC-MS serves as an outstanding secondary and confirmatory method . Its power in identifying unknown impurities and providing unequivocal structural confirmation is invaluable for process development and troubleshooting. While the requirement for derivatization adds complexity, it is a necessary step to ensure robust chromatographic performance for this class of compound.

Acid-Base Titration should be reserved exclusively for the purity assay of the final, isolated product . Its simplicity and accuracy in this context are beneficial, but its inherent lack of specificity renders it unsuitable for analyzing complex in-process samples.

Ultimately, the adoption of any analytical method must be preceded by rigorous validation to demonstrate its fitness for the intended purpose, ensuring data integrity and supporting sound scientific and manufacturing decisions.[2][3][6][16]

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Safety Operating Guide

Proper Disposal of 4-Chloro-3-ethylbenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Rationale for Specialized Disposal

4-Chloro-3-ethylbenzoic acid, as a halogenated aromatic carboxylic acid, warrants careful handling and disposal due to its potential hazards and environmental impact. Based on data from analogous compounds such as 4-chloro-3-methylbenzoic acid and other chlorinated benzoic acids, it is classified as a hazardous substance.[1][2]

Key Hazard Considerations:

  • Irritant: Causes skin and serious eye irritation.[1][2][3][4]

  • Potential for Harm if Swallowed: Similar compounds are harmful if ingested.

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.

  • Combustibility: While a solid, it is combustible and may produce hazardous combustion byproducts.

The presence of a halogen (chlorine) on the aromatic ring makes this compound more resistant to natural degradation. Therefore, under no circumstances should 4-Chloro-3-ethylbenzoic acid or its residues be disposed of down the drain or in regular solid waste streams. [5] Such actions can lead to the contamination of water systems and pose a long-term environmental risk. The required disposal method is high-temperature incineration by a licensed hazardous waste facility to ensure complete destruction of the molecule.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, a thorough understanding of the immediate safety protocols is paramount. These steps are designed to minimize exposure and mitigate risks during handling.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following should be considered the minimum requirement when handling 4-Chloro-3-ethylbenzoic acid for disposal:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solutions or accidental contact with the solid material, preventing eye irritation.[1][2]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and potential irritation.[1][2]
Body Protection A lab coat should be worn at all times.Protects clothing and skin from contamination.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if creating dust.Minimizes the risk of inhaling airborne particles.
Engineering Controls
  • Ventilation: Always handle 4-Chloro-3-ethylbenzoic acid in a well-ventilated laboratory. For procedures that may generate dust, a chemical fume hood is required.

  • Eye Wash and Safety Shower: Ensure that an operational eye wash station and safety shower are readily accessible in the immediate work area.

Step-by-Step Disposal Procedure

The disposal of 4-Chloro-3-ethylbenzoic acid must be systematic and compliant with institutional and regulatory guidelines. The following workflow provides a clear, procedural path for its safe disposal.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Don Appropriate PPE B Designate a Satellite Accumulation Area (SAA) A->B Ensure safe workspace C Select a Compatible Waste Container B->C Prepare for waste collection D Label the Waste Container C->D Properly identify waste E Transfer Waste into the Container D->E Segregate waste streams F Securely Close the Container E->F Prevent spills and evaporation G Store in the Designated SAA F->G Comply with storage regulations H Maintain a Waste Log G->H Track waste generation I Arrange for Pickup by EHS or Licensed Contractor H->I Initiate final disposal process

Figure 1: Step-by-step workflow for the disposal of 4-Chloro-3-ethylbenzoic acid.

Detailed Protocol
  • Preparation:

    • Don PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.

    • Designate a Satellite Accumulation Area (SAA): Identify a designated area in the laboratory for the temporary storage of hazardous waste. This area should be under the control of the laboratory personnel.

  • Waste Collection:

    • Select a Compatible Waste Container: Use a chemically resistant container with a secure screw-top lid. Glass or high-density polyethylene (HDPE) containers are generally suitable. The container must be in good condition, with no leaks or cracks.

    • Label the Waste Container: The container must be clearly labeled as "Hazardous Waste". The label should also include:

      • The full chemical name: "4-Chloro-3-ethylbenzoic acid"

      • The hazards associated with the chemical (e.g., "Irritant")

      • The date the first waste was added to the container.

    • Transfer Waste: Carefully transfer the solid 4-Chloro-3-ethylbenzoic acid waste into the designated container. If transferring a solution, use a funnel to avoid spills. Do not mix with incompatible waste streams.

    • Securely Close the Container: After adding waste, ensure the container lid is tightly sealed to prevent spills and the release of vapors.

  • Temporary Storage:

    • Store in SAA: Place the sealed and labeled waste container in the designated Satellite Accumulation Area.

    • Maintain a Waste Log: Keep a log of the waste generated, including the chemical name, quantity, and date of accumulation. This is crucial for regulatory compliance and for the final disposal contractor.

  • Final Disposal:

    • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste. Provide them with the waste log and any available safety data for the material. The final disposal method will be high-temperature incineration.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

SpillResponse Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess the Spill Alert->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill? SmallSpill->LargeSpill No Cleanup Cleanup with Appropriate Absorbent SmallSpill->Cleanup Yes ContactEHS Contact EHS/Emergency Response LargeSpill->ContactEHS Yes Package Package Waste Cleanup->Package ContactEHS->Package Decontaminate Decontaminate Area Package->Decontaminate End Response Complete Decontaminate->End

Figure 2: Decision-making workflow for responding to a 4-Chloro-3-ethylbenzoic acid spill.

Spill Cleanup Procedure for a Small Spill:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Don PPE: If not already wearing it, don the appropriate PPE, including respiratory protection if there is a risk of airborne dust.

  • Containment: Prevent the spread of the solid material.

  • Cleanup: Carefully sweep the solid material into a designated waste container. Avoid generating dust. If the material is in solution, use an inert absorbent material to soak up the spill.

  • Package Waste: Place the cleanup materials into a properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • For a large spill, evacuate the laboratory and contact your institution's emergency response team immediately.

Regulatory Compliance

The disposal of 4-Chloro-3-ethylbenzoic acid is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[6][7][8][9][10][11] Laboratories are required to have a Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of hazardous chemicals.[8][11] This guide is intended to supplement and be consistent with your institution's specific CHP.

References

  • 4-Chloro-2-ethylbenzoic acid | C9H9ClO2 | CID 10559415 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • 4-Chloro-3-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 2773857 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • 4-Chloro-3-cyanobenzoic acid | C8H4ClNO2 | CID 22644612 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • 4-Chloro-3-ethylbenzoic acid | C9H9ClO2 | CID 12465044 - PubChem. (n.d.). NIH. Retrieved February 7, 2026, from [Link]

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  • 4-Chloro-3-fluorobenzoic acid | C7H4ClFO2 | CID 2736536 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.